molecular formula C9H14IN3 B7888060 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

Cat. No.: B7888060
M. Wt: 291.13 g/mol
InChI Key: HINNUQIFHQLONV-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine is a high-value chemical building block designed for advanced pharmaceutical and chemical research. This compound belongs to the 1H-pyrazol-3-amine family, a class of heterocycles recognized for their significant bioactivity and utility in drug discovery . The molecular structure integrates a cyclopentyl group at the N-1 position, which can influence the molecule's pharmacokinetic properties, and a reactive iodine atom at the C-4 position . This iodine handle is of particular strategic importance, as it enables further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to efficiently create a diverse library of analogues from a single intermediate. Key Applications & Research Value: The primary application of this compound is as a versatile scaffold in medicinal chemistry. Its structure is closely related to other pyrazol-3-amine compounds which have been investigated as potential kinase inhibitors . The presence of the amine group at the C-3 position and the iodine at C-4 makes it a multipurpose precursor for synthesizing more complex molecules targeted at various biological pathways. Researchers can leverage this compound in the development of candidate molecules for conditions where kinase modulation is relevant. Handling & Ordering Information: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Like many research chemicals, it should be handled with care. We recommend consulting its Safety Data Sheet (SDS) before use. It is typically supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . For specific pricing, batch data, and shipping options (which may include cold-chain transportation for sensitive materials), please contact our sales team .

Properties

IUPAC Name

1-cyclopentyl-4-iodo-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINNUQIFHQLONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine , a specialized intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

While a direct Chemical Abstracts Service (CAS) registry number for the specific 4-iodo derivative is not widely indexed in public commercial catalogs (often indicating it is a transient intermediate or proprietary building block), this guide provides the definitive parent compound CAS , synthesis protocols, and structural analogs required for its procurement and application.

Compound Identity & Structural Analysis[1][2]

The target compound is a 1,3,4,5-tetrasubstituted pyrazole. Its core reactivity lies in the C4-iodine handle, which is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex bioactive scaffolds.

Target Compound Specifications
PropertyDetail
IUPAC Name 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine
Molecular Formula C₉H₁₄IN₃
Molecular Weight ~291.13 g/mol
SMILES CC1=C(I)C(N)=NN1C2CCCC2
Key Functionality C4-Iodo (Electrophile), C3-Amine (Nucleophile/H-bond donor)
Critical Precursor & Analog Data

Since the 4-iodo derivative is frequently synthesized in situ or on-demand, researchers must often source the non-iodinated parent or use halogenated analogs as reference standards.

Compound RoleChemical NameCAS NumberMolecular Weight
Parent Scaffold 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine 1006334-12-8 165.24
Bromo Analog 4-bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine1006470-75-2 244.13
Chloro Analog 4-chloro-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine1006481-68-0 199.68

Note: The CAS 1006334-12-8 corresponds to the specific 1-cyclopentyl-5-methyl isomer.[1][2][3][4] Care must be taken to avoid the 1-cyclopentyl-3-methyl isomer (CAS 30241-37-3), which has different reactivity profiles.

Synthesis Protocol: C4-Iodination

The most reliable route to the target is the direct electrophilic aromatic substitution (SEAr) of the parent amine (CAS 1006334-12-8) using N-iodosuccinimide (NIS). This method offers mild conditions and high regioselectivity for the C4 position due to the activating effect of the C3-amino group.

Reaction Scheme

SynthesisPathway Start Parent Scaffold (CAS 1006334-12-8) C9H15N3 Intermediate Transition State: Sigma Complex Start->Intermediate Electrophilic Attack (I+) Reagent Reagent: NIS (N-Iodosuccinimide) Solvent: MeCN or DMF Reagent->Intermediate Product Target Product 1-cyclopentyl-4-iodo-... C9H14IN3 Intermediate->Product Deprotonation (-H+)

Figure 1: Electrophilic iodination pathway for 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.

Step-by-Step Methodology

Reagents:

  • Substrate: 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 - 1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Dissolution: Charge a reaction vessel with 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine (CAS 1006334-12-8) and dissolve in anhydrous MeCN (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath to control the exotherm and improve regioselectivity.

  • Addition: Add NIS portion-wise over 15 minutes. The solution may darken slightly (iodine liberation).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS or TLC (Target M+H ≈ 292).

  • Quench: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species.

  • Workup: Extract with Ethyl Acetate (EtOAc) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent coupling. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

The 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine scaffold is a privileged structure in kinase inhibitor design. The C4-iodo position serves as a "universal handle" for diversity-oriented synthesis.

Key Reaction Pathways

Applications Target 4-Iodo-Pyrazole Scaffold (Target Compound) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd cat.) Target->Suzuki Sonogashira Sonogashira Coupling (Alkyne + Pd/Cu cat.) Target->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine + Pd cat.) Target->Buchwald Product1 Biaryl Kinase Inhibitors (e.g., LRRK2, JAK) Suzuki->Product1 Product2 Alkynyl-Pyrazoles (Rigid Linkers) Sonogashira->Product2 Product3 Aminopyrazoles (H-Bond Donors) Buchwald->Product3

Figure 2: Divergent synthesis applications of the 4-iodo pyrazole intermediate.

Strategic Utility
  • LRRK2 Inhibitors: Pyrazole-3-amines are frequent motifs in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, investigated for Parkinson's disease therapeutics. The N1-cyclopentyl group provides hydrophobic bulk to fill the ATP-binding pocket's solvent-exposed region.

  • Isostere Replacement: The pyrazole ring acts as a bioisostere for imidazole or thiazole, often improving metabolic stability or solubility profiles in lead optimization.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Iodinated heterocycles can be light-sensitive; store in amber vials.

  • Stability: Avoid prolonged exposure to light, which can cause de-iodination or radical formation.

References

  • Parent Compound Identification

    • 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.[1][2][3][4] CAS Common Chemistry.[3] CAS Registry Number: 1006334-12-8 .[1][2][3][4]

    • Source: [1][2][3]

  • Analog Identification (Bromo Derivative)

    • 4-bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine.[1] CAS Registry Number: 1006470-75-2 .

    • Source:

  • General Iodination Protocol (Pyrazole Amines)

Sources

Pyrazole Scaffolds in Kinase Inhibitor Discovery: Structural Logic, Synthesis, and Evaluation

[1][2][3]

Executive Summary

The pyrazole ring (

12

This guide provides a technical deep-dive into the design, synthesis, and biological validation of pyrazole-based kinase inhibitors (PKIs). We explore the structural causality of their binding, methods to overcome the persistent challenge of regioselective synthesis, and industry-standard protocols for biochemical assessment.

Structural Basis of Efficacy: The Adenine Mimic

The efficacy of pyrazoles in kinase inhibition is not accidental; it is grounded in their ability to mimic the purine core of ATP.

The Hinge Region Interaction

The ATP-binding pocket of protein kinases is highly conserved, featuring a "hinge region" that connects the N- and C-terminal lobes. The backbone residues of this hinge form hydrogen bonds with the adenine ring of ATP.

  • Mechanism: Unsubstituted or monosubstituted pyrazoles can tautomerize, presenting a donor-acceptor motif (

    
    ) that complements the backbone carbonyl and amide NH of the hinge residues (e.g., Glu82 and Leu83 in CDK2).
    
  • Vectoring: The 3- and 5-positions of the pyrazole ring allow chemists to project hydrophobic groups into the "Gatekeeper" region or the solvent-exposed front, optimizing selectivity.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a pyrazole-based inhibitor (modeled after AT7519) within the ATP pocket.

KinaseBindingHingeHinge Region(Backbone CO/NH)PyrazolePyrazole Core(Adenine Mimic)Pyrazole->HingeH-Bond (Donor/Acceptor)GatekeeperGatekeeper Residue(Selectivity Filter)Pyrazole->GatekeeperVan der Waals / Steric fitSolventSolvent Front(Solubilizing Groups)Pyrazole->SolventVectoring (R-group)

Figure 1: Schematic representation of pyrazole scaffold interaction within the kinase ATP-binding pocket.[3] The pyrazole core anchors the molecule via H-bonds to the hinge, while substituents probe adjacent pockets.

Synthetic Strategies: Overcoming Regioselectivity

The synthesis of substituted pyrazoles often suffers from regioselectivity issues (N1-alkylation yielding a mixture of 1,3- and 1,5-isomers). Controlling this is critical for Structure-Activity Relationship (SAR) consistency.

The Regioselectivity Challenge

When reacting a hydrazine (

Advanced Synthetic Workflow

To ensure high purity for biological screening, a robust synthetic pathway is required.

SynthesisWorkflowStart1,3-Diketone / EnaminoneReactionCyclocondensation(Ethanol/Reflux)Start->ReactionReagentHydrazine (R-NHNH2)Reagent->ReactionCrudeIsomeric Mixture(1,3- vs 1,5-)Reaction->CrudePurificationRegioselective ChromatographyCrude->PurificationCritical StepFinalPure Pyrazole ScaffoldPurification->Final

Figure 2: General synthetic workflow for pyrazole kinase inhibitors. Note the critical purification step to isolate the active regioisomer.

Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: Synthesize a pyrazole core for SAR exploration. Scope: Applicable to Knorr-type synthesis.

  • Reactants: Combine 1.0 eq of 1,3-diketone and 1.1 eq of substituted hydrazine hydrochloride in Ethanol (0.5 M concentration).

  • Catalysis: Add catalytic acetic acid (AcOH) if the reaction is sluggish.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water and brine.

  • Purification (Critical): The 1,3- and 1,5-isomers often have distinct Rf values. Use Flash Column Chromatography (Silica gel) with a gradient elution.

    • Tip: 2D-NOESY NMR is mandatory to confirm the regiochemistry of the final product by observing cross-peaks between the N-substituent and the adjacent carbon substituent.

Case Studies: FDA-Approved Pyrazole Kinase Inhibitors

Analyzing successful drugs reveals two distinct roles for the pyrazole ring: as a Hinge Binder or as a Structural Linker .

Drug NameTargetRole of PyrazoleBinding Mode
Crizotinib ALK / ROS1Linker/Scaffold Type I: The pyrazole ring orients the 2-aminopyridine (which binds the hinge) and the halogenated phenyl ring (hydrophobic pocket).
Encorafenib BRAF (V600E)Scaffold Type I: Contains a pyrazole fused system (actually a pyrrole-pyridine mimic, but functionally similar in vectoring).
Avapritinib KIT / PDGFRACore Scaffold Type I: Designed to target active kinase conformations, specifically mutants.
Asciminib BCR-ABL1Allosteric Type IV: Binds to the myristoyl pocket, not the ATP site. Demonstrates the versatility of pyrazoles beyond ATP mimicry.

Experimental Protocol: Biochemical Validation (ADP-Glo™)

Once synthesized, the inhibitor's potency (

ADP-Glo™ Kinase Assay
Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a two-step endpoint assay:

  • Depletion: Unconsumed ATP is depleted.[4][5]

  • Detection: ADP is converted back to ATP, which drives a luciferase reaction to produce light.[4][5][6][7]

Step-by-Step Protocol

Reagents:

  • Kinase Buffer (e.g., 25mM HEPES pH 7.5, 10mM

    
    , 1mM DTT).
    
  • Recombinant Kinase (e.g., CDK2/CyclinA).

  • Substrate (e.g., Histone H1).

  • Ultrapure ATP.

  • Test Compound (Pyrazole derivative in DMSO).

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate mix and 2.5x ATP mix in Kinase Buffer.

  • Compound Addition: Dispense 1 µL of compound (serial dilutions) into a 384-well white solid-bottom plate.

  • Kinase Reaction:

    • Add 2 µL of Kinase/Substrate mix.

    • Add 2 µL of ATP mix to start the reaction.[8]

    • Control: Include "No Enzyme" (background) and "No Compound" (Max activity) wells.

    • Incubate at RT for 60 minutes.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins at RT.[8]

  • Detection Step: Add 10 µL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    Light). Incubate 30 mins at RT.
  • Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Analysis: Plot RLU vs. log[Compound] to calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Future Directions

The pyrazole scaffold remains vital, but the field is shifting toward:

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the pyrazole core to target non-catalytic cysteines (e.g., Ibrutinib analogs).

  • PROTACs: Using the pyrazole inhibitor as the "warhead" to recruit E3 ligases for targeted protein degradation, rather than simple inhibition.

References

  • Fassihi, A. et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules. Link

  • Cui, J. J. et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Wyatt, P. G. et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link

  • Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research. Link

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Halogenated Aminopyrazoles in DMSO

In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2][3] Aminopyrazoles, a key subclass, offer a versatile framework for designing pharmacologically active compounds.[4] The strategic introduction of halogens to this scaffold is a common tactic to modulate properties like metabolic stability and target affinity. However, this modification profoundly impacts a fundamental, often challenging, physicochemical property: solubility.

Dimethyl sulfoxide (DMSO) is the workhorse solvent of early-stage drug discovery, prized for its remarkable ability to dissolve a wide spectrum of compounds, both polar and nonpolar.[5][6] It is the starting point for nearly every in vitro assay, from initial high-throughput screens to detailed mechanistic studies. An incomplete understanding of a compound's solubility in DMSO can lead to erroneous biological data, precipitation issues, and ultimately, the misguided progression or termination of promising candidates.

This guide provides a comprehensive examination of the solubility profile of halogenated aminopyrazoles in DMSO. We will move beyond mere protocol recitation to explore the underlying physicochemical principles, provide field-proven experimental methodologies, and offer insights into the interpretation of solubility data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of solubility assessment with confidence and scientific rigor.

Theoretical Foundations: Understanding the Interplay of Solute and Solvent

The solubility of a compound is a thermodynamic equilibrium between its solid state (e.g., crystal lattice) and its dissolved state within a solvent. This equilibrium is governed by a complex interplay of factors inherent to both the compound and the solvent.

The Solute: Physicochemical Characteristics of Halogenated Aminopyrazoles

The aminopyrazole core contains both hydrogen bond donors (the amino group and pyrazole N-H) and acceptors (the pyrazole nitrogens), allowing for complex interactions.[2][4] The introduction of halogens (F, Cl, Br, I) systematically alters the molecule's properties:

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity (affinity for nonpolar environments). This is driven by the size and polarizability of the halogen atom. While electronegativity would suggest increased polarity, the larger and more diffuse lone pairs of chlorine, bromine, and iodine enhance London dispersion forces, favoring interactions with less polar media.[7][8]

  • Molecular Weight and Size: As we descend the halogen group from fluorine to iodine, the molecular weight and volume increase. Larger molecules can be more challenging to solvate.[9]

  • Crystal Lattice Energy: The arrangement of molecules in the solid state significantly affects solubility. Strong intermolecular forces, such as hydrogen bonding and π-π stacking between pyrazole rings, result in high lattice energy, which the solvent must overcome to dissolve the compound.[9][10]

The Solvent: The Unique Role of Dimethyl Sulfoxide (DMSO)

DMSO, (CH₃)₂SO, is a polar aprotic solvent.[5] Its utility in drug discovery stems from several key characteristics:

  • Broad Solubility Profile: It can effectively dissolve a vast range of both hydrophilic and hydrophobic compounds, making it an ideal universal solvent for compound libraries.[6]

  • Miscibility: It is readily miscible with water and most organic solvents, facilitating its use in preparing stock solutions that will be further diluted into aqueous assay buffers.[5]

  • High Boiling Point: Its high boiling point (189 °C) minimizes evaporation at room temperature, ensuring the concentration of stock solutions remains stable over time.[5]

However, it is critical to acknowledge that DMSO is not an inert bystander. It can form hydrogen bonds and participate in dipole-dipole interactions, and its presence, even at low final concentrations in aqueous buffers, can influence protein conformation and ligand binding, potentially impacting assay results.[11][12]

The relationship between these factors can be visualized as a balance of forces that dictates the final solubility outcome.

cluster_Solute Halogenated Aminopyrazole Properties cluster_Solvent Solvent & Environmental Factors LogP Lipophilicity (LogP) Solubility Equilibrium Solubility LogP->Solubility MW Molecular Weight / Size MW->Solubility CLE Crystal Lattice Energy CLE->Solubility pKa pKa / Ionization State pKa->Solubility DMSO DMSO Properties (Polar, Aprotic) DMSO->Solubility Temp Temperature Temp->Solubility pH System pH pH->Solubility caption Key factors influencing compound solubility.

Caption: Key factors influencing compound solubility.

Experimental Determination of Solubility: Protocols and Best Practices

Solubility can be measured under different conditions, leading to two primary types of values: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery.[13] Early-stage discovery, focused on high-throughput screening, typically relies on kinetic solubility, while lead optimization and pre-formulation demand the rigor of thermodynamic solubility.[14][15]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility when a compound is quickly precipitated from a DMSO stock solution into an aqueous buffer.[15][16] It measures the concentration at which the compound begins to fall out of solution, often overestimating true equilibrium solubility due to the formation of supersaturated solutions.[17]

Causality Behind the Protocol: The goal is speed and efficiency. By starting with a dissolved compound in DMSO and forcing its precipitation in an aqueous environment, we mimic the conditions of most high-throughput screening assays. The turbidity measurement is a direct physical indicator of precipitation.[18]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Accurately weigh the halogenated aminopyrazole and dissolve it in 100% DMSO to a high concentration (e.g., 10 or 20 mM). Ensure complete dissolution using a vortex mixer. This stock solution is the foundation of the assay's accuracy.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: To a separate 96-well analysis plate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Compound Addition: Rapidly transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the analysis plate containing the buffer (e.g., 198 µL). This initiates the precipitation process.

  • Incubation: Incubate the plate at a controlled room temperature for a defined period (typically 1.5 to 2 hours) with gentle shaking. This allows time for the precipitate to form and stabilize.

  • Measurement: Measure the turbidity of each well using a plate reader or nephelometer. Light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) is measured.[15]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is identified as the concentration at which a significant increase in turbidity is observed compared to controls.

Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method determines the true equilibrium solubility of a compound.[17] It is lower-throughput but provides the most accurate and reliable data, essential for late-stage development.[14]

Causality Behind the Protocol: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved compound. By adding an excess of the solid material and allowing sufficient time for equilibration with agitation, we ensure the solution becomes saturated.[16][19] The subsequent separation and quantification steps measure this maximum saturation concentration.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid halogenated aminopyrazole to a series of glass vials. Using an excess is critical to ensure saturation is reached.

  • Solvent Addition: Add a precise volume of DMSO to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[20] Shorter incubation times may not be sufficient to break down the crystal lattice and achieve true equilibrium.

  • Phase Separation: After equilibration, separate the saturated supernatant from the undissolved solid. This is a critical step to avoid contaminating the sample with solid particles.

    • Method A: Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) to pellet the excess solid.

    • Method B: Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. Care must be taken as highly lipophilic compounds may adsorb to the filter material, leading to an underestimation of solubility.[17]

  • Sample Collection and Analysis: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Accurately dilute the supernatant with DMSO and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve. HPLC is preferred over UV spectroscopy as it can separate the parent compound from any potential impurities or degradants.[17][18]

The decision between these two primary methods is dictated by the stage of the research project.

cluster_Kinetic Kinetic Assay (High-Throughput) cluster_Thermo Thermodynamic Assay (Gold Standard) Compound Test Compound (Halogenated Aminopyrazole) Decision Project Stage? Compound->Decision K_Stock Prepare DMSO Stock Decision->K_Stock Early Discovery T_Add Add Excess Solid to DMSO Decision->T_Add Lead Optimization K_Dilute Add to Buffer K_Stock->K_Dilute K_Incubate Incubate (2h) K_Dilute->K_Incubate K_Measure Measure Turbidity K_Incubate->K_Measure K_Result Kinetic Solubility (µM) K_Measure->K_Result T_Equilibrate Equilibrate (24-48h) T_Add->T_Equilibrate T_Separate Separate Phases (Filter/Centrifuge) T_Equilibrate->T_Separate T_Quantify Quantify by HPLC T_Separate->T_Quantify T_Result Thermodynamic Solubility (µM) T_Quantify->T_Result caption Decision workflow for solubility assay selection.

Caption: Decision workflow for solubility assay selection.

Data Presentation and Interpretation

Clear and concise data presentation is paramount. For a series of halogenated aminopyrazoles, solubility data should be summarized in a tabular format to facilitate structure-solubility relationship (SSR) analysis.

Table 1: Illustrative Solubility Data for a Hypothetical Series of 4-Halogenated 3-Amino-1-Phenylpyrazoles in DMSO at 25°C

Compound ID4-Position HalogenMolecular Weight ( g/mol )Kinetic Solubility (μM)Thermodynamic Solubility (μM)
HAP-01-F177.17> 200185.4
HAP-02-Cl193.62155.8120.1
HAP-03-Br238.0798.265.7
HAP-04-I285.0745.128.9

Interpreting the Results:

From the hypothetical data in Table 1, a clear trend emerges: as the size and molecular weight of the halogen increase from fluorine to iodine, both the kinetic and thermodynamic solubility in DMSO decrease. This trend likely reflects the increasing contribution of molecular size and potentially stronger crystal lattice forces for the larger, more polarizable halogens, which can be more difficult for DMSO to overcome.

It is also noted that the kinetic solubility values are consistently higher than the thermodynamic values. This is an expected outcome, highlighting the tendency of kinetic assays to report on supersaturated states, whereas the shake-flask method measures the true equilibrium state.[17] This distinction is critical; using kinetic data for formulation development could lead to disastrous precipitation upon storage or administration.

Conclusion and Future Directions

The solubility of halogenated aminopyrazoles in DMSO is a foundational parameter that dictates their utility in drug discovery. A thorough understanding, derived from methodologically sound and correctly interpreted experiments, is not merely an academic exercise but a prerequisite for the successful advancement of new chemical entities. This guide has outlined the theoretical underpinnings and provided robust, field-tested protocols for both high-throughput kinetic and gold-standard thermodynamic solubility determination.

As a Senior Application Scientist, I stress the importance of choosing the right assay for the right question and of understanding the "why" behind each step of a protocol. By implementing these self-validating systems and interpreting data with a nuanced understanding of the underlying physicochemical principles, research organizations can significantly de-risk their portfolios, ensuring that valuable resources are invested in compounds with the highest probability of success.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Research and Reviews. (2024, September 25).
  • Wikipedia. Dimethyl sulfoxide.
  • ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • BioDuro. ADME Solubility Assay.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • BenchChem.
  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
  • MDPI. (2025, July 19).
  • gChem. Pharmaceuticals.
  • unknown. (2026, February 9).
  • Enamine. Aqueous Solubility Assay.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Chemistry LibreTexts. (2023, June 30). Atomic and Physical Properties of Halogens.
  • Chemistry Stack Exchange. (2016, October 3). Why do halogen substituents make molecules more lipophilic?.
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  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemguide. (2022, February 15). Atomic and physical properties of Periodic Table Group 7 (the halogens).
  • ECHEMI. Why do halogen substituents make molecules more lipophilic?.
  • BenchChem.
  • A-Level Chemistry. The Halogens: Properties, Trends & Reactivity.
  • BenchChem. Trk-IN-19 Solubility in DMSO: A Technical Guide.
  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
  • PMC. (2025, November 12).
  • WuXi AppTec DMPK. Solubility Study.
  • Fach- und Führungskräfte. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • unknown. (2026, January 23).
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  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (2025, August 7). New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF.
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An In-depth Technical Guide on the Safe Handling of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for the novel compound 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine. This guide has been compiled by a Senior Application Scientist to provide a robust safety framework based on the known hazards of structurally similar compounds and established principles of laboratory safety. In all cases, a material with unknown hazards should be presumed to be hazardous until its properties can be experimentally verified.[1]

Part 1: Hazard Analysis and Structural Analogy

Rationale for Hazard Assessment by Analogy

As 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine is a novel research chemical, we must infer its potential hazards from its constituent structural motifs. This approach, known as "hazard assessment by analogy," is a cornerstone of laboratory safety for new chemical entities.[1] The primary structural components are:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole and its derivatives can exhibit a range of biological activities and toxicities, including being harmful if swallowed, causing skin and eye irritation, and potentially causing organ damage through prolonged exposure.[2][3][4]

  • Aromatic Amine (-NH2): The 3-amine group is a common feature in many biologically active molecules. Aromatic amines as a class can be skin and eye irritants and may cause respiratory irritation.[5][6][7]

  • Iodinated Aromatic Ring: The iodine atom at the 4-position significantly increases the molecular weight and can influence reactivity. Iodinated compounds are key synthetic intermediates but can also present specific hazards, including potential thyroid effects with chronic exposure, although this is highly compound-specific.

  • Cyclopentyl and Methyl Groups: These alkyl substituents modify the lipophilicity and steric profile of the molecule but are not expected to be the primary drivers of acute toxicity.

Based on this analysis, it is prudent to handle 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine as a compound that is potentially:

  • Harmful if swallowed (Acute Oral Toxicity, Category 4).[2][7]

  • A skin irritant (Category 2).[5][6][8]

  • A serious eye irritant (Category 2A/2).[5][6][8]

  • A respiratory tract irritant.[6][7]

Comparative Hazard Data of Analogous Compounds

The following table summarizes the known hazards of compounds structurally related to the topic substance, providing a basis for our recommended precautions.

Compound NameCAS NumberKey Hazards Identified in SDS
Pyrazole288-13-1Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage, Causes skin irritation, May cause organ damage (spleen, thyroid) through prolonged exposure.[2][3]
5-Amino-3-methyl-1-phenylpyrazole1131-18-6Causes skin irritation, Causes serious eye irritation.[5]
1-Methyl-1H-pyrazol-3-amine1904-31-0Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
1H-Pyrazole-5-amine916420-28-5Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]

This data strongly supports the predicted hazard profile and underscores the necessity for stringent safety protocols.

Part 2: Risk Mitigation and Safe Handling Protocols

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.[9]

  • Primary Containment: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[1] If your protocol does not permit handling in a fume hood, a consultation with Environmental Health & Safety (EH&S) is mandatory to assess the need for additional respiratory protection.[1]

  • Ventilation: Ensure the fume hood has a face velocity appropriate for handling potent compounds (typically 80-120 feet per minute).

  • Safety Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is critical when engineering controls alone cannot eliminate all risk of exposure. The selection of PPE should be based on a thorough risk assessment.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at all times. However, due to the potential for serious eye irritation, it is strongly recommended to use chemical splash goggles.[1] When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Nitrile or neoprene gloves should be worn to protect against skin contact.[1] Given that this is a novel compound with unknown skin permeability, consider double-gloving. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[7]

  • Body Protection: A flame-resistant lab coat should be worn and buttoned completely.[1] Long-sleeved clothing is essential to protect the skin.[5]

  • Respiratory Protection: Not typically required if all handling is performed within a certified chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary, following a formal respiratory protection program assessment.

Safe Handling and Experimental Workflow

A disciplined workflow is essential to prevent accidental exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don appropriate PPE (Goggles, Lab Coat, Gloves) prep2 Verify fume hood is operational prep1->prep2 prep3 Gather all necessary equipment (Spatula, Weigh Paper, Vials) prep2->prep3 handle1 Retrieve compound from storage prep3->handle1 Begin Handling handle2 Carefully weigh the required amount handle1->handle2 handle3 Transfer to reaction vessel or solvent handle2->handle3 handle4 Securely cap all containers handle3->handle4 clean1 Decontaminate work surface handle4->clean1 End Handling clean2 Dispose of contaminated waste in labeled hazardous waste container clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Standard workflow for handling potent research compounds.

Part 3: Storage and Emergency Procedures

Chemical Storage and Segregation

Proper storage is crucial for maintaining chemical integrity and preventing hazardous interactions.[10][11]

  • Container: Store in the original, tightly sealed container.[5][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6] A chemical compatibility chart should be consulted and posted in the storage area.[10]

  • Labeling: The container must be clearly labeled with the chemical name, any appropriate hazard pictograms (e.g., exclamation mark for irritant), and the date it was received or synthesized.[1][9]

  • Containment: Use secondary containment (e.g., a tray or bin) to contain any potential spills.[1][11]

Spill and Exposure Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, prevent the spill from spreading by using an appropriate absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.

  • Personal Protection: Wear appropriate PPE, including double gloves, goggles, and a lab coat, before attempting cleanup.

  • Neutralize/Absorb: Cover the spill with the absorbent material. For amines, neutralization may be possible, but this should only be done by trained personnel.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

First Aid Measures (Based on Analogues[2][5][6][8][12]):

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention from an ophthalmologist.[2][14]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][13] If skin irritation occurs, seek medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[13]

The following diagram illustrates the decision-making process for responding to a chemical exposure.

G cluster_assessment Immediate Assessment cluster_action First Aid Actions start Chemical Exposure Occurs q_scene_safe Is the scene safe to approach? start->q_scene_safe a_remove Remove victim from the hazardous area q_scene_safe->a_remove Yes end_node Seek Professional Medical Attention. Bring SDS/Chemical Info. q_scene_safe->end_node No (Call Emergency Services) q_exposure_type What type of exposure? a_remove->q_exposure_type a_skin Remove contaminated clothing. Flush skin with water for 15+ min. q_exposure_type->a_skin Skin a_eye Flush eyes with water for 15+ min. Seek immediate medical aid. q_exposure_type->a_eye Eye a_inhalation Move to fresh air. Monitor breathing. q_exposure_type->a_inhalation Inhalation a_ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical aid. q_exposure_type->a_ingestion Ingestion a_skin->end_node a_eye->end_node a_inhalation->end_node a_ingestion->end_node

Caption: Decision workflow for chemical exposure first aid.

References

  • Novel Chemicals with Unknown Hazards SOP. Princeton University Environmental Health & Safety. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Chemical Management: Storage and Inventory in Research Laboratories. ACS Chemical Health & Safety. [Link]

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

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Methodological & Application

Precision C-N Coupling: Buchwald-Hartwig Amination of 3-Amino-4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig amination of 3-amino-4-iodopyrazoles Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

The 3,4-diaminopyrazole scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK, and Aurora kinase inhibitors). While 4-iodopyrazoles are standard electrophiles for cross-coupling, the presence of a free primary amine at the C3 position and an acidic proton at N1 presents a unique chemoselective challenge.

This guide details the Buchwald-Hartwig amination of 3-amino-4-iodopyrazoles , focusing on overcoming catalyst poisoning and achieving high chemoselectivity. We prioritize a Ligand-Controlled Pd(0) Catalysis strategy, utilizing bulky biarylphosphine ligands to facilitate oxidative addition at the sterically congested and electron-rich C4 position while suppressing coordination of the C3-amine.

Strategic Analysis: The "Heterocycle Problem"

Successfully coupling an external amine to 3-amino-4-iodopyrazole requires navigating three competing reactivity modes:

  • C4-Iodide (Desired Electrophile): The target site. Electron-rich pyrazoles undergo oxidative addition slower than phenyl halides, requiring electron-rich ligands.

  • C3-Amine (Competing Nucleophile): An unprotected C3-amine can coordinate to Pd(II), forming stable, inactive complexes (catalyst poisoning). It may also compete with the external amine substrate.

  • N1-Nitrogen (Acidic/Coordinating): The free pyrazole NH (pKa ~14) will be deprotonated by the bases used in Buchwald couplings (e.g., NaOtBu, LiHMDS), creating an amidinate-like species that further sequesters the catalyst.

The Solution:

  • Mandatory N1-Protection: Transient or permanent protection (e.g., Trityl, SEM, THP) is required to prevent N1-palladation.

  • Ligand Selection: Use of Dialkylbiarylphosphines (e.g., tBuBrettPhos, RuPhos). These bulky ligands promote reductive elimination and prevent the formation of stable bis-amine Pd complexes.

Visualizing the Reaction Pathway

G cluster_poison Failure Mode: Catalyst Poisoning Start 3-Amino-4-Iodopyrazole Prot Step 1: N1-Protection (Trt/SEM/THP) Start->Prot Protection Inter N1-Protected Intermediate Prot->Inter Isolation Coup Step 2: Buchwald-Hartwig (Pd cat., Ligand, Base) Inter->Coup R-NH2, Pd-L Poison Pd-Amine Chelate (Inactive) Inter->Poison Unoptimized Ligand Prod 3,4-Diaminopyrazole Scaffold Coup->Prod C-N Bond Formation

Figure 1: Strategic workflow for the amination of 3-amino-4-iodopyrazoles. N1-protection is the critical enabling step to prevent catalyst sequestration.

Detailed Experimental Protocol

Phase 1: Substrate Preparation (N1-Protection)

Note: Direct coupling on N1-unprotected pyrazoles often results in low yields (<20%). We recommend the Trityl (Trt) group for its ease of removal and steric bulk, which aids in directing selectivity.

Reagents: 3-Amino-4-iodopyrazole (1.0 equiv), Trityl chloride (1.1 equiv), Triethylamine (2.0 equiv), DCM. Procedure:

  • Suspend 3-amino-4-iodopyrazole in DCM (0.2 M).

  • Add Et3N followed by Trt-Cl portion-wise at 0 °C.

  • Warm to RT and stir for 4 hours.

  • Quench with water, extract with DCM, and purify via silica flash chromatography (Hex/EtOAc).

  • Yield Target: >85% of 1-trityl-3-amino-4-iodopyrazole .

Phase 2: Buchwald-Hartwig Amination

This protocol uses a "Third Generation" Buchwald precatalyst system, specifically optimized for heteroaryl halides containing free amino groups.

Standard Operating Procedure (SOP):

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1-Trityl-3-amino-4-iodopyrazole1.0Electrophile
Nucleophile Primary/Secondary Amine (R-NH2)1.2Coupling Partner
Catalyst Pd2(dba)3 or Pd(OAc)2 0.02 - 0.05Metal Source
Ligand tBuBrettPhos (L4)0.04 - 0.10Ligand (L:Pd 2:1)
Base LiHMDS (1M in THF)2.2Strong, Soluble Base
Solvent 1,4-Dioxane or THF[0.1 M]Solvent

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Catalyst Pre-activation (Optional but Recommended): In a separate vial, mix Pd(OAc)2 and tBuBrettPhos in 1 mL of solvent and stir at 60 °C for 2 minutes to generate the active L-Pd(0) species. Alternatively, use a precatalyst like tBuBrettPhos Pd G3.

  • Loading: Add the N1-protected pyrazole substrate and the amine nucleophile to the reaction vial.

  • Solvent & Base: Add the remaining solvent, followed by the dropwise addition of LiHMDS. Note: LiHMDS is preferred over NaOtBu for substrates with acidic protons or sensitive functionality.

  • Reaction: Seal the vial and heat to 65–80 °C . Monitor via LC-MS.

    • Reaction Time: Typically 2–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with sat. NaHCO3 and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Aminopyrazoles are polar; use DCM/MeOH gradients.

Optimization & Ligand Screening Data

The choice of ligand is the single most critical variable. The table below summarizes expected performance based on amine class.

LigandSubstrate ClassPerformanceNotes
tBuBrettPhos Primary Amines / AnilinesExcellent Best for preventing catalyst poisoning by the product.
BrettPhos Primary AminesGoodGood alternative, but slightly less active than tBu version for heterocycles.
RuPhos Secondary AminesExcellent Standard for secondary amines; steric bulk prevents bis-ligation.
XPhos General / AnilinesModerateGood generalist, but often requires higher temps (100 °C+).
BINAP AnyPoor Bidentate ligands often form stable, inactive chelates with aminopyrazoles.

Troubleshooting Guide

Problem: No Conversion (Starting Material Recovery)

  • Cause: Catalyst poisoning by the C3-amine or incomplete activation of Pd(II).

  • Fix: Switch to a G3 or G4 Precatalyst (e.g., tBuBrettPhos Pd G3) to ensure immediate entry into the catalytic cycle. Increase temperature to 90 °C.

Problem: Dehalogenation (Reduction of C4-I to C4-H)

  • Cause:

    
    -hydride elimination from the amine or solvent, often due to a "starved" Pd center (insufficient amine).
    
  • Fix: Ensure the amine nucleophile is in excess (1.5 equiv). Switch solvent from THF to Toluene or t-Amyl alcohol.

Problem: Regioselectivity Issues (Coupling at C3-NH2)

  • Cause: If using an aryl halide as the electrophile (reverse coupling), the C3-NH2 would react. In this protocol (pyrazole = electrophile), this is rare unless the C3-amine acts as a nucleophile towards another pyrazole molecule (homocoupling).

  • Fix: Dilution (0.05 M) helps prevent intermolecular homocoupling.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Ammonia and Primary Amines." Chemistry – A European Journal, 18(31), 9758–9769. Link

  • Newman, S. G., & Jensen, K. F. (2013). "The role of flow in the synthesis of heterocycles." Green Chemistry, 15, 1456-1472. (Context on aminopyrazole handling). Link

  • Alsabeh, P. G., et al. (2011). "Palladium-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 13(10), 2568-2571. (Specifics on tBuBrettPhos). Link

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Iodopyrazole Scaffolds via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Alkynylpyrazoles

The pyrazole ring is a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions.[4][5] The strategic functionalization of the pyrazole core is therefore a critical endeavor in the discovery of novel therapeutics and functional molecules.[2]

Among the array of synthetic tools available, the Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon (C-C) bonds, specifically between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[6][7] This reaction is particularly effective for the alkynylation of heterocyclic systems.

This guide focuses on the application of the Sonogashira coupling to 4-iodopyrazole scaffolds. The high reactivity of the carbon-iodine bond makes these substrates ideal electrophilic partners, often enabling the reaction to proceed under mild conditions with excellent functional group tolerance.[8][9] The resulting 4-alkynylpyrazoles are valuable intermediates, providing a linear, rigid linker for further molecular elaboration in drug design and materials science.

Reaction Mechanism: A Symphony of Two Catalytic Cycles

The Sonogashira coupling is a sophisticated process driven by two interconnected, synergistic catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[6][10] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The overall transformation is as follows:

The Palladium Cycle (The Workhorse):

  • Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ by an amine or phosphine ligand to the active Pd(0) species.[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-iodopyrazole. This is often the rate-limiting step of the entire process.[6][10]

  • Transmetalation: The resulting Pd(II)-pyrazole complex reacts with a copper(I) acetylide species (generated in the copper cycle), transferring the alkyne group to the palladium center.[6]

  • Reductive Elimination: The diaryl-alkynyl-Pd(II) complex undergoes reductive elimination, forming the final C-C bond of the 4-alkynylpyrazole product and regenerating the active Pd(0) catalyst to continue the cycle.[8][10]

The Copper Cycle (The Activator):

  • π-Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne. This coordination increases the acidity of the terminal alkyne proton.[6][11]

  • Deprotonation: The amine base deprotonates the activated alkyne, forming a highly reactive copper(I) acetylide intermediate.[6][8] This species is now primed to engage in the transmetalation step with the palladium center.

The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkyne CuI Cu(I) Transmetalation->CuI Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR² RedElim->Product PiComplex [H-C≡CR²]---Cu(I) CuI->PiComplex H-C≡CR² Deprotonation Deprotonation PiComplex->Deprotonation Base Cu_Acetylide Cu(I)-C≡CR² Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle

Sources

Application Note: Preparation of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

[1][2][3][4][5]

Introduction & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring system. Its planar, aromatic architecture allows it to mimic ATP in the binding pockets of various kinases, making it a cornerstone in oncology research (e.g., Dinaciclib analogs). Furthermore, its ability to bind the benzodiazepine site of GABA-A receptors has led to approved sedatives like Zaleplon (Sonata).

For the synthetic chemist, the primary challenge is not merely constructing the ring, but controlling the regiochemistry . The condensation of 3-aminopyrazoles with 1,3-dielectrophiles can theoretically yield two regioisomers (5-substituted vs. 7-substituted). This guide details the mechanistic drivers of this selectivity and provides robust protocols to access the desired isomer with high fidelity.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the nucleophilic hierarchy of the 3-aminopyrazole building block.

Nucleophilic Sites

The 3-aminopyrazole moiety presents three potential nucleophilic sites:

  • Exocyclic Amine (

    
    ):  Generally the hardest and most accessible nucleophile.
    
  • Endocyclic Nitrogen (N2): The pyridine-like nitrogen; acts as a secondary nucleophile during cyclization.

  • Endocyclic Nitrogen (N1): The pyrrole-like nitrogen; usually protonated or substituted, less reactive in neutral condensations.

Reaction with 1,3-Dielectrophiles

The standard synthesis involves condensing 3-aminopyrazole with a 1,3-dielectrophile (e.g., 1,3-diketone,

  • Kinetic Pathway: The exocyclic amine typically attacks the more electrophilic center of the 1,3-dicarbonyl partner first (formation of an enamine/imine intermediate).

  • Cyclization: The endocyclic N2 nitrogen then attacks the remaining electrophilic center to close the pyrimidine ring.

Critical Rule of Thumb:

  • 1,3-Diketones: Sterics dictate the outcome. The

    
     attacks the less hindered carbonyl.
    
  • 
    -Keto Esters:  The 
    
    
    attacks the ketone (more electrophilic than ester), leading to pyrazolo[1,5-a]pyrimidin-7-ones .
  • Enaminones (Best for Regiocontrol): The

    
     attacks the 
    
    
    -carbon via a transamination-like mechanism (Michael addition/elimination), ensuring the substituent attached to the carbonyl ends up at the 7-position .
Visualization: Regioselective Pathways

RegioselectivityStart3-AminopyrazoleInter1Intermediate A:Imine formation atmore reactive C=OStart->Inter1+ 1,3-Diketone(Acid Cat.)Inter2Intermediate B:Transamination atBeta-carbonStart->Inter2+ Enaminone(AcOH/Reflux)Partner11,3-Diketone(Sym/Unsym)Partner1->Inter1Partner2Enaminone(R-CO-CH=CH-NMe2)Partner2->Inter2Prod1Mixture of5-R / 7-R Isomers(Low Selectivity)Inter1->Prod1CyclizationProd27-SubstitutedPyrazolo[1,5-a]pyrimidine(High Selectivity)Inter2->Prod2Cyclization

Caption: Mechanistic divergence showing how electrophile choice (Diketone vs. Enaminone) dictates regiochemical outcomes.

Experimental Protocols

Protocol A: General Synthesis using 1,3-Diketones (Thermal)

Best for symmetrical diketones or when regioisomer separation is feasible.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: None (AcOH acts as solvent/catalyst)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazole (5.0 mmol) in glacial acetic acid (10 mL).

  • Addition: Add the 1,3-diketone (5.5 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 110–120 °C (oil bath) for 2–4 hours.

    • Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes). Look for the disappearance of the polar amine spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (50 mL).

    • Neutralize carefully with saturated

      
       or 
      
      
      to pH ~7–8.
  • Isolation: The product typically precipitates as a solid.[1] Filter, wash with cold water, and dry under vacuum.[1]

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

      
      ) if necessary.
      

Typical Yield: 75–90%

Protocol B: Regioselective Synthesis of 7-Aryl Derivatives (Zaleplon Pathway)

Best for drug development requiring specific 7-substitution patterns.

Principle: This method utilizes an enaminone (3-(dimethylamino)-1-aryl-2-propen-1-one) as the electrophile. The reaction is highly regioselective for the 7-aryl isomer.

Reagents:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)

  • Enaminone precursor (e.g.,

    
    -[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide) (1.0 equiv)
    
  • Solvent: 50% Acetic Acid / Water (v/v)

Procedure:

  • Preparation: Combine the aminopyrazole (10 mmol) and the enaminone (10 mmol) in a mixture of water (25 mL) and glacial acetic acid (25 mL).

    • Note: The addition of water suppresses side reactions and improves the precipitation of the pure product.

  • Reaction: Heat the suspension to 45–65 °C. The mixture usually becomes clear as reagents dissolve, then the product begins to precipitate.

  • Duration: Stir for 3–6 hours.

  • Quenching: Cool the mixture to 10 °C.

  • Filtration: Filter the resulting solid. Wash the cake with water (2 x 20 mL) and cold isopropanol (10 mL) to remove trace impurities.

  • Drying: Dry at 60 °C under vacuum.

Validation Data (Zaleplon):

  • Appearance: Off-white to pale yellow powder.

  • Regioisomer Purity: Typically >99% 7-isomer.

  • 1H NMR (DMSO-d6): Characteristic singlet for the pyrimidine H-6 proton appears around

    
     7.2–7.5 ppm.
    
Protocol C: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation and rapid screening.

Procedure:

  • Load: In a 10 mL microwave vial, add 3-aminopyrazole (0.5 mmol),

    
    -keto ester (0.5 mmol), and Ethanol (2 mL).
    
  • Catalyst: Add 2 drops of Glacial Acetic Acid.

  • Irradiation: Seal the vial and irradiate at 140 °C for 10–15 minutes (High absorption setting).

  • Work-up: Cool to room temperature. The product often crystallizes directly upon cooling. If not, evaporate solvent and triturate with cold ether.

Comparison of Methodologies

FeatureMethod A (Thermal/AcOH)Method B (Enaminone)Method C (Microwave)
Primary Application General SynthesisRegioselective (7-Aryl)Library/Screening
Reaction Time 2–6 Hours3–6 Hours10–20 Minutes
Regiocontrol Moderate (Substrate dependent)High Moderate
Scalability High (Gram to Kg)High (Industrial Standard)Low (mg scale)
Solvent System Glacial AcOHAcOH / WaterEtOH / AcOH (cat.)

Troubleshooting & Optimization

Regioisomer Identification

Distinguishing between the 5-substituted and 7-substituted isomers is critical.

  • NOESY NMR: This is the gold standard.

    • 7-Substituted: Look for NOE correlation between the pyrimidine H-6 and the substituent at position 7 (if it has protons). Crucially, look for NOE between Pyrazole H-2/H-3 and Pyrimidine H-6.

    • 5-Substituted: The substituent is distant from the bridgehead; NOE patterns will differ.

  • Chemical Shift: The H-6 proton in 7-substituted isomers is typically more shielded (upfield) compared to the 5-substituted isomer due to different resonance contributions.

Solubility Issues
  • Problem: 3-Aminopyrazoles can be poorly soluble in non-polar solvents.

  • Solution: Use polar protic solvents (AcOH, EtOH, MeOH). For microwave reactions, adding a co-solvent like DMF (10%) can improve homogeneity.

Workflow Diagram

WorkflowStartStart: 3-AminopyrazoleChoiceSelect ElectrophileStart->ChoicePathA1,3-Diketone(General)Choice->PathAPathBEnaminone(Regioselective)Choice->PathBReactionAReflux in AcOH(110°C, 3h)PathA->ReactionAReactionBHeat in AcOH/H2O(50°C, 4h)PathB->ReactionBMonitorTLC Monitoring(Disappearance of Amine)ReactionA->MonitorReactionB->MonitorWorkupPrecipitation in Water/IceMonitor->WorkupPurificationFiltration & Recrystallization(EtOH)Workup->Purification

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and regiochemical needs.

References

  • Lynch, M. A., et al. (1998). "Synthesis and anxiolytic activity of 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry. Link

  • Fraley, M. E., et al. (2002). "Optimization of the pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Al-Zaydi, K. M. (2009).[2] "Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound." Heterocycles. Link

  • Gosselin, F., et al. (2003). "Regioselective synthesis of Zaleplon." Organic Process Research & Development. Link

  • Makino, K., et al. (1998). "Synthesis of pyrazolo[1,5-a]pyrimidines via reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds." Journal of Heterocyclic Chemistry. Link

Application Notes and Protocols: A Detailed Guide to the Regioselective Iodination of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Aminopyrazoles

Iodinated aminopyrazoles are invaluable building blocks in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. The introduction of an iodine atom onto the aminopyrazole scaffold serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This strategic functionalization is pivotal in the construction of diverse molecular libraries for drug discovery and the optimization of lead compounds. The regioselective control of this iodination is paramount, as the position of the iodine atom dictates the subsequent molecular architecture and, ultimately, the biological activity of the final compound. This guide provides an in-depth exploration of the reagents and protocols for achieving regioselective iodination of aminopyrazoles, grounded in mechanistic understanding and practical application.

The Underlying Principles of Regioselectivity in Aminopyrazole Iodination

The regioselectivity of electrophilic iodination on the pyrazole ring is fundamentally governed by the interplay of electronic and steric effects of the substituents present. The pyrazole ring itself is an electron-rich aromatic system, with the C4 position being the most electron-rich and sterically accessible, thus making it the most favorable site for electrophilic attack.[1]

The presence of an amino group, a strong activating group, further enhances the electron density of the pyrazole ring through resonance, thereby facilitating electrophilic substitution. The directing effect of the amino group is crucial in determining the site of iodination.

  • 5-Aminopyrazoles: In the case of 5-aminopyrazoles, the amino group strongly activates the C4 position, making it highly susceptible to electrophilic attack. This leads to a pronounced preference for C4-iodination.[2]

  • 3-Aminopyrazoles: For 3-aminopyrazoles, the C4 position is also activated, and iodination is generally expected to occur at this position.

  • 4-Aminopyrazoles: When the amino group is at the C4 position, the electronic landscape of the pyrazole ring is altered. In such cases, iodination may be directed to the C3 or C5 positions, influenced by other substituents and the specific reaction conditions.

The choice of the iodinating reagent and reaction conditions provides an additional layer of control over the regioselectivity, allowing for the targeted synthesis of specific isomers.

Key Reagents for the Regioselective Iodination of Aminopyrazoles

A variety of reagents have been successfully employed for the iodination of aminopyrazoles, each with its own advantages in terms of reactivity, selectivity, and operational simplicity.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent that has demonstrated excellent utility in the regioselective iodination of aminopyrazoles.[3] It is particularly favored for its ease of handling and the generally clean reaction profiles it provides.

Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent compared to molecular iodine, owing to the polarization of the I-Cl bond.[4] This enhanced electrophilicity allows for the iodination of less reactive pyrazole substrates.

Molecular Iodine (I₂) with an Oxidizing Agent

The combination of molecular iodine with a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂), generates a more potent electrophilic iodine species in situ. This approach is effective for a broad range of pyrazole derivatives.[5]

Comparative Overview of Iodination Reagents for Aminopyrazoles

Reagent SystemTypical SubstrateRegioselectivityKey AdvantagesConsiderations
N-Iodosuccinimide (NIS) 3-Aryl-1H-pyrazol-5-aminesHigh for C4Mild conditions, high yields, broad substrate scope.[2]May require a catalyst or activation for less reactive substrates.
Iodine Monochloride (ICl) General PyrazolesGenerally C4High reactivity, suitable for deactivated systems.[6]Can be corrosive; requires careful handling.
I₂ / Ceric Ammonium Nitrate (CAN) General PyrazolesHigh for C4Effective for a wide range of substrates, including those with electron-withdrawing groups.[5]Stoichiometric amounts of oxidant are often required.
I₂ / Hydrogen Peroxide (H₂O₂) General PyrazolesGenerally C4"Green" reagent system, with water as a common solvent.[5]Reaction rates can be slower for some substrates.

Experimental Protocols

Protocol 1: Regioselective C4-Iodination of 3-Aryl-1H-pyrazol-5-amines using N-Iodosuccinimide (NIS)

This protocol is adapted from a reported direct C-H halogenation method and is highly effective for the C4-iodination of 5-aminopyrazoles.[2]

Materials:

  • 3-Aryl-1H-pyrazol-5-amine derivative

  • N-Iodosuccinimide (NIS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 3-aryl-1H-pyrazol-5-amine (1.0 equiv.) in DMSO.

  • Add N-Iodosuccinimide (1.2 equiv.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated sodium chloride solution (3 x volume of DCM).

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-3-aryl-1H-pyrazol-5-amine.

Plausible Mechanism for NIS-mediated Iodination:

The reaction is thought to proceed through the activation of NIS by DMSO, which acts as both a solvent and a catalyst. The electrophilic iodine species generated then attacks the electron-rich C4 position of the 5-aminopyrazole.[2]

NIS_Iodination_Mechanism cluster_activation Activation of NIS cluster_electrophilic_attack Electrophilic Attack NIS N-Iodosuccinimide (NIS) Activated_I Electrophilic Iodine Species NIS->Activated_I + DMSO DMSO DMSO Aminopyrazole 5-Aminopyrazole Sigma_Complex Sigma Complex (Intermediate) Aminopyrazole->Sigma_Complex + Activated Iodine Iodinated_Product 4-Iodo-5-aminopyrazole Sigma_Complex->Iodinated_Product - H+

Caption: Plausible mechanism for NIS-mediated iodination of 5-aminopyrazoles.

Protocol 2: General Procedure for C4-Iodination of Pyrazoles using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is a robust method applicable to a variety of pyrazole substrates, including those with electron-withdrawing groups.[5]

Materials:

  • Pyrazole derivative

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve the pyrazole derivative (1.0 equiv.) in acetonitrile.

  • Add ceric ammonium nitrate (1.1 equiv.) and elemental iodine (1.3 equiv.) to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for the regioselective iodination of aminopyrazoles can be visualized as follows:

Iodination_Workflow Start Start: Aminopyrazole Substrate Reagent_Selection Reagent Selection (e.g., NIS, ICl, I₂/Oxidant) Start->Reagent_Selection Reaction Iodination Reaction (Controlled Temperature & Time) Reagent_Selection->Reaction Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Regioselective Iodinated Aminopyrazole Purification->Product

Caption: Generalized experimental workflow for aminopyrazole iodination.

Conclusion and Future Outlook

The regioselective iodination of aminopyrazoles is a critical transformation in synthetic organic chemistry, providing access to key intermediates for the development of novel therapeutic and agrochemical agents. The choice of iodinating reagent and reaction conditions allows for precise control over the position of iodination, with N-iodosuccinimide emerging as a particularly mild and efficient reagent for the C4-iodination of 5-aminopyrazoles. The protocols detailed in this guide offer reliable and reproducible methods for achieving this important transformation. Future research in this area will likely focus on the development of even more sustainable and catalytic methods, further expanding the synthetic chemist's toolkit for the functionalization of these important heterocyclic scaffolds.

References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Gao, Z., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

Sources

Application Note: Rapid Synthesis of 1-Cyclopentyl-Pyrazole Derivatives via Microwave-Assisted Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol for the efficient synthesis of 1-cyclopentyl-pyrazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Pyrazole scaffolds are central to numerous FDA-approved drugs, and their functionalization allows for the fine-tuning of pharmacological properties.[1][2][3] The introduction of a cyclopentyl group, for instance, can modulate lipophilicity and metabolic stability, making it a valuable substituent in medicinal chemistry.[4] This document outlines a microwave-assisted organic synthesis (MAOS) protocol that dramatically accelerates reaction times, increases yields, and enhances product purity compared to conventional heating methods.[5][6] By leveraging the principles of green chemistry, this approach offers a sustainable and highly effective route for generating diverse pyrazole libraries for research and development.[7][8][9]

Introduction: The Power of Pyrazoles and Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[1][2] Its structural versatility and broad range of biological activities make it a focal point for the development of novel therapeutics targeting cancer, inflammation, and infectious diseases.[3][10][11]

The traditional synthesis of pyrazoles, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, typically requires long reaction times and high temperatures, leading to potential side product formation and energy waste.[12][13][14][15] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[16][17]

Microwave energy directly and efficiently heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[9][16] This results in rapid, uniform heating that is not achievable with conventional oil baths, which rely on slow thermal conduction.[5][9] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Reactions that take hours or days can often be completed in minutes.[5][7]

  • Higher Yields and Purity: Rapid heating minimizes the time for side reactions to occur, leading to cleaner products and higher isolated yields.[5][9]

  • Energy Efficiency: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to heating an entire oil bath.[7][8]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[5]

This application note details a robust MAOS protocol for the synthesis of 1-cyclopentyl-pyrazoles, demonstrating the power of this technology to expedite the drug discovery process.

General Synthetic Strategy

The primary route for synthesizing the target compounds is the Paal-Knorr condensation reaction between a 1,3-dicarbonyl compound and cyclopentylhydrazine. This reaction proceeds efficiently under microwave irradiation, typically in a polar solvent like ethanol, which couples effectively with microwave energy.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 1,3-Dicarbonyl Compound Cond Microwave Irradiation (e.g., 120°C, 10-20 min) Solvent (e.g., Ethanol) R1->Cond R2 Cyclopentylhydrazine R2->Cond P 1-Cyclopentyl-Pyrazole Derivative Cond->P

Sources

Crystallization solvents for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This Application Note details the solvent selection and crystallization protocols for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine . This compound is a critical scaffold in medicinal chemistry, often serving as an intermediate for Janus Kinase (JAK) inhibitors or other ATP-competitive kinase inhibitors.

Chemical Structure & Properties:

  • Core: Pyrazole ring (aromatic, planar).

  • Substituents:

    • C1-Cyclopentyl: Adds significant lipophilicity and steric bulk; increases the risk of "oiling out" during crystallization.[1]

    • C4-Iodine: A heavy halogen that enhances lipophilicity and density; facilitates anomalous scattering in X-ray crystallography.[1]

    • C3-Amine: A hydrogen bond donor/acceptor, critical for crystal lattice formation.

    • C5-Methyl: Weakly lipophilic, provides minor steric direction.[1]

Critical Challenge: The combination of the hydrophobic cyclopentyl/iodo groups and the polar amine/pyrazole core creates an "amphiphilic" solubility profile. The molecule is prone to oiling out in pure non-polar solvents and may be too soluble in pure polar protic solvents. A binary solvent system is strictly recommended.

Solubility Profile & Solvent Selection Strategy

The following solubility data is derived from structural analogs (e.g., 4-iodo-1H-pyrazole, 1-alkyl-aminopyrazoles) and empirical process data.

Table 1: Solubility Assessment
Solvent ClassSpecific SolventSolubility @ 25°CSuitabilityRole in Crystallization
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Solvent Good for initial dissolution; hard to crystallize from directly.[1]
Esters Ethyl Acetate (EtOAc)Moderate-HighPrimary Solvent Ideal. Solubilizes the lipophilic regions while allowing lattice formation upon cooling.
Alcohols Ethanol (EtOH), IPAModerate-HighPrimary Solvent Good for obtaining high-purity crystals; risk of yield loss due to high solubility.
Polar Aprotic DMSO, DMFVery HighAvoid Difficult to remove; product may not precipitate easily.
Alkanes Heptane, HexanesLow/InsolubleAnti-Solvent Essential to drive precipitation and improve yield.
Water WaterInsolubleAnti-Solvent Use with alcohols; drastic solubility drop (risk of oiling out).

Protocol A: Bulk Recrystallization (Purification)

Objective: Purification of crude material (e.g., post-iodination workup) to remove regioisomers and succinimide byproducts. Target Purity: >98% HPLC.

Reagents:
  • Crude 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine.[1]

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Anti-Solvent: n-Heptane (or n-Hexane).[1]

Step-by-Step Methodology:
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

    • Heat to reflux (77°C) . If solid does not dissolve completely, add EtOAc in 0.5 mL increments until a clear yellow/orange solution is obtained.

    • Note: If black specks (iodine decomposition) remain, filter hot through a Celite pad.

  • Nucleation (The Critical Step):

    • Remove from heat and allow the solution to cool slowly to 45-50°C .

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Re-dissolve: Add a few drops of hot EtOAc to just clear the solution.

    • Seeding: Add a small seed crystal of pure product (if available) to prevent oiling out.

  • Crystallization:

    • Allow the solution to cool to room temperature (20-25°C) over 2 hours with gentle stirring.

    • Once solids are visible, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash: Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry: Vacuum dry at 40°C for 12 hours.

Expected Result: Off-white to pale yellow needles or prisms.[1]

Protocol B: Single Crystal Growth (Analytical)

Objective: Growth of high-quality single crystals for X-ray Diffraction (XRD) structure determination. Method: Vapor Diffusion.

Setup:
  • Inner Vial (2 mL): Dissolve 20 mg of pure compound in 0.5 mL of Methanol or Ethanol . Ensure the solution is concentrated but not saturated.

  • Outer Vial (20 mL): Add 3-4 mL of Diethyl Ether or Pentane .

Procedure:
  • Place the open inner vial inside the outer vial containing the anti-solvent.

  • Cap the outer vial tightly.

  • Store in a vibration-free environment at constant temperature (20°C).

  • Mechanism: The volatile anti-solvent (Ether) diffuses into the alcohol solution, slowly reducing solubility and promoting ordered crystal growth over 2-5 days.

Process Workflow Diagram

The following logic flow illustrates the decision-making process for purifying this specific aminopyrazole class.

Crystallization_Workflow Start Crude 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazol-3-amine Solvent_Choice Select Solvent System Start->Solvent_Choice EtOAc_Heptane System A: EtOAc / Heptane (Standard Purification) Solvent_Choice->EtOAc_Heptane Preferred EtOH_Water System B: EtOH / Water (Polar Impurities Removal) Solvent_Choice->EtOH_Water Alternative Dissolve Dissolve at Reflux (77°C or 78°C) EtOAc_Heptane->Dissolve EtOH_Water->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cloud_Point Add Anti-Solvent to Cloud Point Filter->Cloud_Point Cooling Controlled Cooling (Avoid Oiling Out) Cloud_Point->Cooling Result_Oil Oiling Out? Cooling->Result_Oil Remedy Reheat -> Add Seed -> Slower Cool Result_Oil->Remedy Yes Crystallization Crystallization (0-25°C) Result_Oil->Crystallization No Remedy->Cooling Isolation Filtration & Drying Crystallization->Isolation

Figure 1: Decision logic for solvent selection and thermal profile control during crystallization.

Troubleshooting & Mechanistic Insights

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The cyclopentyl group makes the molecule highly hydrophobic. If the anti-solvent (Heptane/Water) is added too quickly or the temperature drops too fast, the compound separates as a supercooled oil rather than a crystal.

  • Solution: Keep the solution warmer (40°C) during anti-solvent addition. Use seed crystals . If oil forms, reheat until clear and cool at a rate of 5°C/hour.

Issue: Iodine Coloration

  • Cause: Oxidation of the iodide or residual iodine from synthesis.

  • Solution: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) before attempting crystallization. If crystals are yellow/brown, recrystallize from Ethanol containing a trace of sodium metabisulfite.
    

References

  • Synthesis of Aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry."[2] Arkivoc, vol. 2011, no. 1, 2011, pp. 198-250. Link

  • Iodination Protocols: "A Comparative Guide to the Iodination of Pyrazoles." BenchChem Application Notes, 2025. Link

  • Crystallography of Halogenated Pyrazoles: Alkorta, I., et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole."[1] Crystals, vol. 13, no.[3] 7, 2023. Link

  • General Solubility Data: PubChem Compound Summary for 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (Analog). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield and Regioselectivity of 4-Iodination of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the 4-iodination of aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize iodinated aminopyrazoles as critical intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] These intermediates are invaluable for their utility in cross-coupling reactions, which allow for the construction of diverse molecular architectures.[2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic outcomes.

Core Scientific Principles: The Chemistry of Aminopyrazole Iodination

Electrophilic iodination of an aminopyrazole is fundamentally an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, and the presence of an amino group further enhances its reactivity.[3]

  • Mechanism of Iodination : The reaction proceeds via the attack of the electron-rich C-4 position of the pyrazole ring on an electrophilic iodine species (e.g., I⁺, or a polarized source like I-Cl or NIS). This forms a resonance-stabilized carbocation intermediate known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-iodinated product.[1]

  • The Role of the Amino Group : The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrazole ring. This significantly increases the nucleophilicity of the ring, particularly at the C-4 position (para to the C-5 amino group or ortho to the C-3 amino group), making it highly susceptible to electrophilic attack. This strong directing effect is the primary reason for the high regioselectivity typically observed for C-4 iodination.[3]

Electrophilic Iodination Mechanism cluster_0 Reaction Steps Aminopyrazole Aminopyrazole (Electron-Rich) SigmaComplex Sigma Complex (Resonance Stabilized) Aminopyrazole->SigmaComplex Attack on I⁺ IodinatingAgent Electrophilic Iodine (I⁺) IodinatingAgent->SigmaComplex Product 4-Iodo-Aminopyrazole SigmaComplex->Product Deprotonation Base Base SigmaComplex->Base ProtonatedBase Protonated Base Base->ProtonatedBase Removes H⁺ Troubleshooting_Low_Yield Start Low Yield of 4-Iodo-Aminopyrazole CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity ComplexMixture Complex Mixture by TLC? CheckPurity->ComplexMixture Pure SM/Reagents PurifySM Action: Purify Starting Material (Recrystallize/Column) CheckPurity->PurifySM Impure SM UseFreshReagent Action: Use Fresh, High-Purity NIS or other Iodinating Agent CheckPurity->UseFreshReagent Old Reagents IncompleteReaction Incomplete Reaction? ComplexMixture->IncompleteReaction No, just SM + Product AzoProduct Identify Byproducts: Check for Azo-Dimer (colored spot) or Di-iodinated Product (higher Rf) ComplexMixture->AzoProduct Yes PurificationIssue Product Lost During Workup? IncompleteReaction->PurificationIssue No, good conversion IncreaseTime Action: Increase Reaction Time. Monitor by TLC for 24h. IncompleteReaction->IncreaseTime Yes OptimizeChrom Action: Optimize Chromatography (Solvent System, Gradient) PurificationIssue->OptimizeChrom Yes CheckSolubility Action: Check Product Solubility for Extraction/Workup PurificationIssue->CheckSolubility ReduceStoich Solution: Use Milder Conditions. Reduce Stoichiometry of Iodinating Agent to 1.05-1.1 equiv. AzoProduct->ReduceStoich LowerTemp Solution: Run Reaction at 0°C or Room Temp. Avoid Heat. AzoProduct->LowerTemp IncreaseTemp Action: Cautiously Increase Temp. (If substrate is deactivated) IncreaseTime->IncreaseTemp ChangeReagent Action: Switch to a More Reactive System (e.g., ICl) IncreaseTemp->ChangeReagent

Sources

Technical Support Center: Advanced Strategies for 1-Cyclopentyl Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with sterically challenging substrates, specifically focusing on the 1-cyclopentyl pyrazole moiety. The bulky nature of the cyclopentyl group presents unique steric challenges that can impede standard coupling protocols.

This document moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for troubleshooting common issues. Our goal is to empower you with the scientific rationale needed to optimize your reactions, overcome low yields, and minimize side-product formation.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific, common problems encountered during the coupling of 1-cyclopentyl pyrazoles with aryl or heteroaryl partners.

Q1: My Buchwald-Hartwig coupling reaction with a 1-cyclopentyl pyrazole is yielding little to no product. What are the primary factors to investigate?

When a Buchwald-Hartwig amination fails, especially with a sterically hindered substrate, a systematic review of the reaction components and conditions is critical. The failure often stems from an inadequate catalyst system or compromised reagents.

Initial Checks (The Self-Validating System):

  • Reagent and Solvent Integrity: The palladium catalyst is highly sensitive to oxygen.[1] Ensure your solvent is anhydrous and thoroughly degassed. It is best practice to use a freshly opened bottle of a high-purity anhydrous solvent. Similarly, verify the purity of your aryl halide and pyrazole starting materials.

  • Catalyst and Ligand Activity: Palladium precatalysts and phosphine-based ligands can degrade with improper storage. If your reagents are old or have been exposed to air, they may be inactive.[1] Consider using a fresh batch of catalyst and ligand.

  • Base Quality and Strength: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. Ensure your base is anhydrous and free-flowing. Sodium tert-butoxide (NaOtBu), a common choice, is highly hygroscopic and can lose activity if clumpy.

Workflow for Initial Troubleshooting

start Low/No Yield in Coupling Reaction reagents Assess Reagent Quality start->reagents Step 1 catalyst Verify Catalyst/Ligand Activity reagents->catalyst Step 2 setup Check Reaction Setup (Inert Atmosphere) catalyst->setup Step 3 optimize Proceed to Optimization setup->optimize Step 4

Caption: A logical guide for initial troubleshooting steps.

If these initial checks do not resolve the issue, the problem likely lies with the specific combination of catalyst, ligand, and base being unsuitable for the sterically demanding cyclopentyl group. See Q3 for specific catalyst/ligand recommendations.

Q2: I'm observing significant decomposition of my starting materials or desired product. What is the likely cause and how can I prevent it?

Decomposition is often a consequence of the reaction conditions being too harsh for the specific functional groups on your substrates. The primary culprits are typically the base and the temperature.

  • Aggressive Bases: Strong bases like NaOtBu can be detrimental to sensitive functional groups, particularly at the high temperatures often required for coupling reactions.[1]

  • Elevated Temperatures: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Buchwald-Hartwig reactions for hindered pyrazoles may require temperatures over 80 °C, but prolonged exposure can be problematic.[2][3]

Mitigation Strategies:

  • Screen Weaker Bases: Consider switching to a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][4] These can offer a better balance between reactivity and substrate stability.

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. This can sometimes favor the desired coupling pathway over decomposition.

  • Employ Microwave Irradiation: Microwave-assisted synthesis can be highly effective. It allows for rapid heating to the target temperature, potentially reducing the overall reaction time and minimizing the thermal decomposition that can occur with prolonged conventional heating.[2][4]

Q3: My standard palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a simple phosphine) is ineffective. What specific systems are recommended for bulky substrates like 1-cyclopentyl pyrazole?

Standard catalyst systems often fail with sterically hindered substrates because they cannot efficiently facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination. The bulky 1-cyclopentyl group requires a catalyst with a very specific steric and electronic profile.

The development of bulky, electron-rich phosphine ligands has been a breakthrough for coupling sterically demanding substrates.[5][6] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst.

Recommended Catalyst/Ligand Systems:

Ligand NameKey FeaturesRecommended PrecatalystCommon Bases
tBuBrettPhos Bulky, electron-rich biarylphosphine. Excellent for hindered substrates.[7]Pd₂(dba)₃ or BrettPhos PalladacycleK₃PO₄, Cs₂CO₃
tBuDavePhos Highly active for C-N coupling, even with challenging amines.[2][3]Pd₂(dba)₂ or Pd(OAc)₂K₃PO₄, NaOtBu
Josiphos Ligands Ferrocene-based ligands known for high activity and stability.[1]Pd₂(dba)₃ or Pd(OAc)₂NaOtBu, LiHMDS
Buchwald Biaryl Phosphine Ligands A family of highly effective ligands (e.g., RuPhos, XPhos) designed for challenging couplings.[8][9]G3 or G4 Buchwald PrecatalystsNaOtBu, K₃PO₄

Why these systems work: The large steric footprint of these ligands facilitates the final reductive elimination step, which is often the rate-limiting step for hindered substrates.[8] Furthermore, modern palladium precatalysts (like the G3 and G4 Buchwald precatalysts) offer improved stability and reliability by ensuring the clean and efficient generation of the active Pd(0) species.[1]

Simplified Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Aryl L-Pd(II)-Ar     |    X OxiAdd->PdII_Aryl BaseAssoc Base Association PdII_Aryl->BaseAssoc + HNR₂ - HX PdII_Amine L-Pd(II)-Ar     |    NR₂ BaseAssoc->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim Bulky ligand accelerates this step RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: The bulky ligand (L) facilitates the rate-limiting reductive elimination step.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) couplings for this type of substrate?

Both Buchwald-Hartwig and Ullmann couplings are powerful methods for C-N bond formation, but they have distinct characteristics.

  • Buchwald-Hartwig Amination: This is a Pd-catalyzed reaction known for its broad substrate scope and high functional group tolerance.[5][10] The development of sophisticated phosphine ligands has made it the go-to method for many challenging couplings, including those with sterically hindered partners.[6] It generally offers milder reaction conditions compared to traditional Ullmann reactions.

  • Ullmann Coupling: This is a Cu-catalyzed reaction. Historically, it required harsh conditions (high temperatures, stoichiometric copper).[11][12] However, modern advancements, particularly the use of diamine or other bidentate ligands, have enabled milder reaction conditions and expanded its utility for N-arylation of heterocycles like pyrazoles.[7][11][13] For certain substrate combinations, a copper-catalyzed approach can be more effective or economical than a palladium-based one.[14]

Decision Matrix: Palladium vs. Copper

FactorBuchwald-Hartwig (Palladium)Modern Ullmann (Copper)
Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is earth-abundant)[14]
Ligand Complexity Often requires complex, bulky phosphines.Can be effective with simpler ligands like L-proline or diamines.[15]
Reaction Conditions Generally milder, often < 120 °C.Milder than classic Ullmann, but can still require >100 °C.
Functional Group Tolerance Extremely broad and well-documented.Good, but can be more sensitive to certain groups.
Primary Application The workhorse for most challenging C-N couplings.An excellent alternative, especially for N-arylation of N-H heterocycles.[13]
Q2: Are there alternatives to traditional cross-coupling for synthesizing N-aryl-1-cyclopentylpyrazoles?

Yes, while cross-coupling is a dominant strategy, other synthetic routes can be employed, particularly if starting from different precursors. One common alternative is the cyclocondensation reaction .

This approach involves constructing the pyrazole ring itself with the desired N-substituent already in place. A typical pathway would involve reacting a 1,3-dicarbonyl compound with a substituted hydrazine (in this case, cyclopentylhydrazine).[16][17]

Example Synthetic Route (Cyclocondensation):

  • Start with a suitable 1,3-diketone.

  • React with cyclopentylhydrazine.

  • Cyclization occurs, often under acidic or thermal conditions, to form the 1-cyclopentyl pyrazole ring directly.

This method can be very efficient if the required hydrazine and dicarbonyl precursors are readily available. It completely bypasses the challenges associated with sterically hindered cross-coupling.[18][19]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Coupling for a Hindered Substrate

This protocol is a general starting point for the coupling of a 1-cyclopentyl-4-bromopyrazole with a generic aniline, using a recommended bulky ligand system.

Materials:

  • 1-Cyclopentyl-4-bromopyrazole (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • tBuBrettPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add K₃PO₄, Pd₂(dba)₃, and tBuBrettPhos.

  • Add the 1-cyclopentyl-4-bromopyrazole and the aryl amine.

  • Seal the vessel.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Modern Ullmann N-Arylation of 1-Cyclopentylpyrazole

This protocol describes a copper-catalyzed approach, which can be an effective alternative.

Materials:

  • 1-Cyclopentylpyrazole (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)

  • L-Proline (0.2 equiv, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed DMSO

Procedure:

  • To a dry reaction vessel, add CuI, L-Proline, and Cs₂CO₃.

  • Add the 1-cyclopentylpyrazole and the aryl iodide.

  • Add anhydrous, degassed DMSO via syringe under an inert atmosphere.

  • Heat the mixture to 110-120 °C and stir for 18-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract several times with ethyl acetate.

  • Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • Time in Edinburgh, GB. Google.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.Arabian Journal of Chemistry.
  • Optimization of the reaction conditions towards the formation of pyrazole.
  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Benchchem.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.Molecules.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.Molecules.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.RSC Advances.
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.The Journal of Organic Chemistry.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Buchwald–Hartwig amin
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.Beilstein Journal of Organic Chemistry.
  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives.
  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine.
  • Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine.Chemistry Central Journal.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.The Journal of Organic Chemistry.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Development of flow processes for the syntheses of N-aryl pyrazoles and diethyl cyclopropane-cis-1,2-dicarboxylate.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties.Scientific Reports.
  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges.Organic Chemistry Frontiers.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. DSpace@MIT.
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
  • Application of 1,4-pentanediol as a renewable solvent for copper-catalyzed Ullmann-type coupling reactions.
  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts.Journal of the American Chemical Society.
  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds.Organic & Biomolecular Chemistry.
  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts.Journal of the American Chemical Society.

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Technical Support Center: Stability of 4-Iodo-Aminopyrazoles Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for navigating the complexities associated with the stability of 4-iodo-aminopyrazoles in acidic environments. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions. This resource consolidates field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity of your research and development efforts involving this versatile class of compounds.

Understanding the Core Challenge: The Lability of the C-I Bond

4-Iodo-aminopyrazoles are invaluable building blocks in medicinal chemistry, largely due to the versatility of the iodine substituent in cross-coupling reactions like Suzuki and Sonogashira. However, the electron-rich nature of the aminopyrazole ring system can render the C4-iodine bond susceptible to cleavage under acidic conditions, a process known as protodeiodination. This degradation can lead to the formation of the corresponding des-iodo aminopyrazole, resulting in yield loss, purification challenges, and potential complications in subsequent synthetic steps.

The stability of these compounds is a critical parameter during reaction workups, purification via chromatography using acidic modifiers, and in the formulation of active pharmaceutical ingredients (APIs) for oral administration, where they encounter the acidic environment of the stomach.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-iodo-aminopyrazoles in acidic conditions?

A1: The principal degradation route is acid-catalyzed protodeiodination, where the iodine atom at the C4 position is replaced by a proton from the acidic medium. This is essentially an electrophilic aromatic substitution reaction where a proton acts as the electrophile. The electron-donating amino group on the pyrazole ring increases the electron density at the C4 position, making it more susceptible to electrophilic attack.

Q2: What factors influence the rate of acid-catalyzed protodeiodination?

A2: Several factors can impact the stability of the C-I bond:

  • Acid Strength (pH): Stronger acids (lower pH) will accelerate the rate of protodeiodination.

  • Temperature: Higher temperatures increase the reaction rate, leading to faster degradation.

  • Solvent: The choice of solvent can influence the stability. Protic solvents that can solvate protons and iodide ions may facilitate the reaction.

  • Substituents: The nature of other substituents on the pyrazole ring and the amino group can modulate the electron density of the ring and, consequently, its susceptibility to electrophilic attack.

Q3: At what pH range should I be concerned about the stability of my 4-iodo-aminopyrazole?

A3: While compound-specific, significant degradation can be observed in strongly acidic conditions (pH < 2).[3] However, even moderately acidic conditions (pH 2-5) can lead to noticeable degradation over extended periods or at elevated temperatures. It is crucial to perform forced degradation studies to determine the stability profile of your specific molecule.[4][5][6]

Q4: Can I use acidic modifiers like trifluoroacetic acid (TFA) or formic acid during RP-HPLC purification?

A4: Yes, but with caution. While commonly used, prolonged exposure to acidic mobile phases can cause on-column degradation. It is advisable to use the lowest possible concentration of the acidic modifier that provides good peak shape and resolution. If degradation is observed, consider using a different modifier or a buffered mobile phase at a higher pH if compatible with your compound's stability and the stationary phase. A well-developed HPLC method should be able to separate the 4-iodo-aminopyrazole from its des-iodo degradant.[7][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after acidic workup Protodeiodination during the workup.- Minimize the time the compound is in contact with the acidic solution.- Use a weaker acid or a buffered solution for pH adjustment.- Perform the workup at a lower temperature (e.g., in an ice bath).- Consider an alternative workup procedure that avoids strongly acidic conditions.
Appearance of a new, less polar spot/peak in TLC/LC-MS corresponding to the des-iodo compound Degradation of the starting material or product.- If this occurs during a reaction, ensure the reaction conditions are not overly acidic.- If observed during purification, refer to the advice on HPLC modifiers (FAQ Q4).- For storage, ensure the compound is stored as a solid and protected from acidic vapors.
Inconsistent results in biological assays Degradation of the test compound in acidic assay buffers.- Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature).- If degradation is significant, adjust the buffer pH or consider a different buffer system.- Prepare stock solutions in a non-acidic, aprotic solvent and dilute into the assay buffer immediately before use.
Failure of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) The starting 4-iodo-aminopyrazole has degraded to the des-iodo analog, which is unreactive in these couplings.- Re-analyze the purity of the 4-iodo-aminopyrazole starting material before setting up the reaction.- If necessary, re-purify the starting material to remove the des-iodo impurity.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of a 4-iodo-aminopyrazole in acidic conditions, as recommended by ICH guidelines.[10][11]

Objective: To determine the rate and extent of degradation and identify the primary degradation products.

Materials:

  • 4-iodo-aminopyrazole sample

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for quenching

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the 4-iodo-aminopyrazole in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final volume. The final concentration of the compound should be suitable for HPLC analysis (e.g., 50-100 µg/mL).

    • Prepare a parallel sample using 1 M HCl.

    • Store the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time-Point Sampling:

    • Withdraw aliquots from the acidic solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench the degradation by neutralizing the aliquot with an equimolar amount of NaOH solution.

  • HPLC Analysis:

    • Analyze the quenched samples by a validated stability-indicating RP-HPLC method. The method should be capable of separating the parent compound from its potential degradants, primarily the des-iodo aminopyrazole.[7][12]

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products over time.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Plot the percentage of the parent compound versus time to determine the degradation kinetics.

    • Aim for a degradation of 5-20% to ensure that the degradation products are detectable without excessive breakdown of the main compound.[5]

Protocol 2: Analytical Method for Monitoring Stability

Objective: To provide a starting point for an RP-HPLC method to separate a 4-iodo-aminopyrazole from its des-iodo degradation product.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) and optimize as needed.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: The des-iodo compound is expected to be less polar and will likely have a shorter retention time than the iodo-analog.

Protocol 3: 1H NMR Monitoring of Protodeiodination

Objective: To qualitatively or semi-quantitatively monitor the conversion of a 4-iodo-aminopyrazole to its des-iodo analog.

Procedure:

  • Dissolve a known amount of the 4-iodo-aminopyrazole in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

  • Acquire a 1H NMR spectrum and integrate the relevant signals. The proton at the C5 position of the pyrazole ring is often a distinct singlet.

  • Spike the NMR tube with a small amount of a strong acid (e.g., DCl in D2O or trifluoroacetic acid-d).

  • Acquire 1H NMR spectra at various time intervals.

  • Monitor the appearance of a new signal corresponding to the proton at the C4 position in the des-iodo product. This new signal will likely appear as a singlet and may show coupling to the C5 proton depending on the substitution pattern.

  • The relative integration of the signals for the starting material and the product can be used to estimate the extent of degradation.[13][14][15]

Visualization of Concepts

Degradation Pathway

cluster_0 Acidic Conditions A 4-Iodo-Aminopyrazole B Protonated Pyrazole Intermediate A->B + H+ C Sigma Complex (Wheland Intermediate) B->C Electrophilic Attack at C4 D Des-iodo Aminopyrazole C->D - I+

Caption: Proposed mechanism for acid-catalyzed protodeiodination.

Experimental Workflow for Stability Testing

start Prepare Stock Solution (1 mg/mL) acid_prep Dilute in Acidic Medium (e.g., 0.1 M HCl) start->acid_prep stress Incubate at Elevated Temperature (e.g., 60°C) acid_prep->stress sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sampling quench Neutralize with Base (e.g., 0.1 M NaOH) sampling->quench hplc Analyze by Stability-Indicating RP-HPLC quench->hplc data Calculate % Degradation and Identify Products hplc->data end Assess Stability Profile data->end

Caption: Workflow for a forced acid degradation study.

Strategies for Mitigation and Prevention

  • Use of Protecting Groups: If the amino group is not required for the subsequent reaction, its protection with an electron-withdrawing group (e.g., Boc, Cbz) can decrease the electron density of the pyrazole ring and enhance its stability towards protodeiodination.[3][16][17][18] The Boc group is generally stable under basic conditions but can be cleaved with strong acids.[16]

  • Formation of Hydrochloride Salts: For storage and handling, converting the aminopyrazole to its hydrochloride salt can improve stability.[1][19] The protonated amino group is electron-withdrawing, which deactivates the pyrazole ring towards further electrophilic attack.

  • Careful Selection of Reaction and Workup Conditions:

    • Whenever possible, use non-acidic or mildly acidic conditions.

    • If an acidic workup is unavoidable, perform it quickly and at low temperatures.

    • Use buffered systems to maintain a less aggressive pH.

  • Inert Atmosphere: While the primary degradation in acid is protodeiodination, in complex reaction mixtures, an inert atmosphere can prevent oxidative side reactions that might be exacerbated by acidic conditions.

By understanding the mechanisms of degradation and implementing these practical strategies, researchers can minimize the instability of 4-iodo-aminopyrazoles, ensuring the reliability and success of their synthetic and developmental endeavors.

References

  • A practical guide to forced degradation and stability studies for drug substances. (URL not available)
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])

  • Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product (21). (URL not available)
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (URL: [Link])

  • What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). (URL: [Link])

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (URL: [Link])

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). (URL: [Link])

  • Degradation Profiling by RP- HPLC: A Review. (2021). (URL: [Link])

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (URL: [Link])

  • A review of pyrazole an its derivative. (2021). (URL: [Link])

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (URL: [Link])

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  • 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2025). (URL: [Link])

  • Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. (URL: [Link])

  • CAS No : 4331-28-6| Chemical Name : 4-Aminopyrazole Hydrochloride | Pharmaffiliates. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). (URL: [Link])

  • Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy. (2023). (URL: [Link])

  • Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). (URL: [Link])

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  • Recent developments in aminopyrazole chemistry. (URL: [Link])

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  • 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high .... (URL: [Link])

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Validation & Comparative

Navigating the Halogen Dance: A Comparative Guide to C13 NMR Chemical Shifts of 4-Iodo vs. 4-Bromo Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Spectroscopic Nuances

In the intricate world of heterocyclic chemistry, pyrazoles stand out as a cornerstone scaffold, pivotal in the design of a vast array of pharmaceuticals and functional materials. The strategic functionalization of the pyrazole ring is a key endeavor in medicinal chemistry, and the introduction of halogens at the C4 position offers a versatile entry point for further molecular elaboration via cross-coupling reactions. Among the halogens, bromine and iodine are frequently employed, yet their distinct electronic properties impart subtle but significant differences in the spectroscopic signatures of the parent molecules. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of 4-iodopyrazole and 4-bromopyrazole, offering experimental data, mechanistic insights, and practical protocols for the discerning researcher.

The Halogen Effect: A Tale of Two Atoms in the ¹³C NMR Landscape

The substitution of a hydrogen atom with a halogen on an aromatic ring induces notable changes in the ¹³C NMR spectrum. These changes are primarily governed by a combination of inductive effects and the "heavy atom effect." While electronegativity differences would suggest a straightforward trend, the reality, particularly with heavier halogens like iodine, is more nuanced.

Comparative ¹³C NMR Data of 4-Iodo- and 4-Bromo-1H-pyrazole

The following table summarizes the experimental ¹³C NMR chemical shifts for 4-bromopyrazole and 4-iodopyrazole, providing a direct comparison of the electronic environment of the carbon atoms within the pyrazole ring.

Carbon Atom4-Bromopyrazole (δ, ppm)4-Iodopyrazole (δ, ppm)Chemical Shift Difference (Δδ, ppm) (Iodo - Bromo)
C3133.5139.3+5.8
C4 96.38 [1]57.1 -39.28
C5133.5139.3+5.8

Note: Data for 4-bromopyrazole is from a substituted derivative and serves as a close approximation. The chemical shift for C4 in 4-iodopyrazole is a typical value and may vary slightly based on experimental conditions.

The most striking feature of this data is the significant upfield shift of the C4 carbon in 4-iodopyrazole compared to 4-bromopyrazole. This counterintuitive result, where the less electronegative iodine induces a greater shielding effect on the directly attached carbon, is a classic manifestation of the heavy atom effect .

This phenomenon arises from the large number of electrons in the inner shells of the iodine atom. These electrons, when subjected to an external magnetic field, induce a secondary magnetic field that opposes the primary field. This induced field effectively shields the C4 nucleus, causing it to resonate at a lower frequency (upfield shift). While bromine also exhibits a heavy atom effect, it is less pronounced than that of iodine due to its smaller atomic size and fewer inner-shell electrons.

The C3 and C5 carbons in 4-iodopyrazole experience a downfield shift compared to the bromo analogue. This can be attributed to a combination of factors, including the differing inductive effects of the halogens and potential subtle changes in the overall electron distribution within the pyrazole ring.

Visualizing the Molecular Structures

To better understand the atomic arrangement and the position of the key carbon atoms, the following diagrams illustrate the structures of 4-bromopyrazole and 4-iodopyrazole.

Caption: Molecular structures of 4-bromopyrazole and 4-iodopyrazole.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

The following protocol outlines a standardized procedure for obtaining ¹³C NMR spectra of 4-halo-pyrazoles, ensuring data quality and reproducibility.

1. Sample Preparation:

  • Dissolution: Accurately weigh 10-20 mg of the 4-halopyrazole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be consistent when comparing spectra.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high spectral resolution.

3. Acquisition Parameters:

  • Pulse Program: Employ a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 200 ppm).

  • Acquisition Time (AT): Use an acquisition time of at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for routine qualitative spectra.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

G cluster_workflow Experimental Workflow for ¹³C NMR Analysis A Sample Preparation (Dissolution, Internal Standard, Filtration) B Spectrometer Setup (Tuning & Shimming) A->B Load Sample C Data Acquisition (Pulse Program, SW, AT, D1, NS) B->C Start Acquisition D Data Processing (FT, Phasing, Baseline Correction) C->D FID Acquired E Spectral Analysis (Referencing, Peak Picking, Assignment) D->E Processed Spectrum

Caption: A streamlined workflow for acquiring ¹³C NMR spectra.

Conclusion

The comparison of the ¹³C NMR chemical shifts of 4-iodopyrazole and 4-bromopyrazole provides a compelling illustration of the heavy atom effect in action. The significant upfield shift of the C4 carbon in the iodo-substituted compound is a key diagnostic feature that can be leveraged for structural elucidation and confirmation. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic nuances is invaluable for the confident characterization of novel pyrazole-based molecules. By adhering to rigorous experimental protocols, scientists can ensure the acquisition of high-quality, reproducible data, paving the way for accelerated discovery and innovation.

References

  • Hernandez, J. G.; et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules2023 , 28(14), 5427. [Link]

  • Alinezhad, H.; et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc.2011 , 55(4), 238-241. [Link]

  • PubChem. 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. [Link]

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Part 1: Foundational Principles of Fragmentation for C9H14IN3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of C9H14IN3: A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular identification. The fragmentation pattern generated by a mass spectrometer serves as a molecular fingerprint, offering profound insights into a compound's structure. However, a molecular formula such as C9H14IN3 is merely a list of atoms; it represents a multitude of constitutional isomers, each with a unique architecture and, consequently, a distinct fragmentation pattern.

This guide moves beyond a theoretical single-molecule analysis. Instead, we present a comparative framework to demonstrate how high-resolution mass spectrometry can differentiate between potential isomers of C9H14IN3. By predicting the fragmentation pathways of two structurally distinct, plausible candidates, we will illustrate the logic of structural elucidation and provide a practical workflow for laboratory application.

Before analyzing specific isomers, it is crucial to understand the predictable ways in which molecules containing iodine, nitrogen, and various carbon frameworks dissociate under energetic conditions, such as Electrospray Ionization (ESI) followed by collision-induced dissociation (CID).

  • The Nitrogen Rule: The molecular formula C9H14IN3 contains an odd number of nitrogen atoms (3). Therefore, its monoisotopic molecular weight will be an odd nominal mass. The calculated monoisotopic mass is 291.0236 g/mol , and the corresponding protonated molecule [M+H]⁺ will have an odd m/z value of approximately 292.

  • Halogen Fragmentation (Iodine): Iodine is a large, polarizable atom, and the C-I bond is relatively weak. Fragmentation often involves the loss of an iodine radical (I•, 127 Da) or a neutral hydrogen iodide (HI, 128 Da) molecule. The presence of a prominent peak at m/z 127 ([I]⁺) is also possible, though less common in ESI.[1]

  • Amine and Heterocycle Fragmentation: The presence of nitrogen atoms dictates several key fragmentation pathways.[2][3]

    • Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for amines. The bond between the carbon alpha to the nitrogen and an adjacent carbon is cleaved, leading to the formation of a stable, resonance-stabilized iminium ion.[2][4]

    • Ring Cleavage: For heterocyclic structures, fragmentation can involve complex ring-opening and subsequent loss of small neutral molecules like HCN (27 Da) or acetonitrile (CH3CN, 41 Da).[5]

  • Alkyl Chain Fragmentation: Saturated carbon chains tend to fragment with the loss of progressively smaller alkyl radicals (e.g., •CH3, •C2H5, •C3H7). The most stable carbocation possible will typically result in the most abundant fragment ion (the base peak).[3][6]

Part 2: A Comparative Fragmentation Analysis of Two Plausible C9H14IN3 Isomers

To illustrate the power of fragmentation analysis, we will predict and compare the mass spectra of two constitutional isomers that both match the C9H14IN3 formula but possess fundamentally different structural scaffolds.

  • Isomer A: 2-Amino-4-iodo-6-pentylpyrimidine

  • Isomer B: N¹-(4-Iodophenyl)propane-1,3-diamine

Case Study: Isomer A - 2-Amino-4-iodo-6-pentylpyrimidine

This molecule features a pyrimidine heterocyclic core with three distinct substituents. Its fragmentation is expected to be driven by losses from the alkyl chain and cleavages involving the heterocyclic ring.

Predicted Fragmentation Pathway:

  • The protonated molecule ([M+H]⁺) at m/z 292 is formed.

  • Loss of the Pentyl Chain: The most likely initial fragmentation is the cleavage of the bond between the pyrimidine ring and the pentyl side chain, a form of benzylic-type cleavage. This would result in the loss of a pentene molecule (C5H10, 70 Da) via a rearrangement, leading to a fragment at m/z 222 .

  • Loss of Iodine: A subsequent or alternative fragmentation from the parent ion could be the loss of a neutral HI molecule (128 Da), yielding a fragment at m/z 164 .

  • Ring Fragmentation: Further fragmentation of the core pyrimidine structure could occur, though these fragments would be of lower mass and potentially lower intensity.

Caption: Predicted fragmentation of Isomer A.

Case Study: Isomer B - N¹-(4-Iodophenyl)propane-1,3-diamine

This isomer is characterized by an iodinated aromatic ring connected to a flexible aliphatic diamine chain. Its fragmentation will be dominated by cleavage of the aliphatic chain (α-cleavage) and loss of iodine from the aromatic ring.

Predicted Fragmentation Pathway:

  • The protonated molecule ([M+H]⁺) at m/z 292 is formed.

  • Alpha-Cleavage: The most favorable cleavage will be alpha to the secondary amine, breaking the C-C bond within the propyl chain. This results in the formation of a stable, resonance-stabilized anilinium-type ion at m/z 277 (loss of •CH3) or, more significantly, a benzylic-type cleavage yielding a fragment at m/z 249 by loss of ethylenimine (C2H5N, 43 Da).

  • Loss of the Diamine Chain: Cleavage of the C-N bond connecting the propane chain to the aromatic ring would result in a fragment corresponding to the 4-iodoaniline ion at m/z 220 .

  • Loss of Iodine: Loss of an iodine radical (•I, 127 Da) from the parent ion would create a fragment at m/z 165 . This is a very characteristic loss for iodinated aromatics.

Caption: Predicted fragmentation of Isomer B.

Comparative Data Summary

The predicted key fragments for each isomer highlight their distinct structural differences. The presence or absence of these specific ions would allow for unambiguous differentiation.

Predicted Fragment Ion (m/z)Originating from Isomer A?Originating from Isomer B?Rationale
249 NoYes Result of α-cleavage specific to the diamine chain in Isomer B.
222 Yes NoResult of losing the pentyl chain from the pyrimidine ring in Isomer A.
220 NoYes Represents the intact 4-iodoaniline core of Isomer B.
165 NoYes Characteristic loss of iodine radical from the aromatic ring of Isomer B.
164 Yes NoLikely loss of neutral HI from the heterocyclic structure of Isomer A.

Part 3: Experimental Workflow for Isomer Differentiation

To experimentally verify the structure of an unknown C9H14IN3 sample, a systematic approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Caption: General workflow for LC-MS/MS structural elucidation.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve the C9H14IN3 standard or unknown sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (LC):

    • Inject 1-5 µL of the sample onto a reverse-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Elute the compound using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). A typical gradient might run from 5% B to 95% B over 5-10 minutes. This step separates the analyte from impurities.

  • Ionization: Introduce the column effluent into the mass spectrometer's ESI source, operating in positive ion mode.

  • MS¹ Analysis (Full Scan): Perform a full scan analysis (e.g., from m/z 100-500) to confirm the presence of the protonated molecular ion, [M+H]⁺, at m/z 292.

  • MS² Analysis (Product Ion Scan):

    • Set the mass spectrometer to perform a product ion scan (also known as tandem MS or MS/MS).

    • Isolate the precursor ion (m/z 292) in the first mass analyzer (e.g., a quadrupole).

    • Introduce the isolated ions into a collision cell filled with an inert gas (e.g., argon or nitrogen).

    • Apply collision energy (e.g., ramp from 10-40 eV) to induce fragmentation.

    • Scan the second mass analyzer to detect all the resulting fragment ions.

  • Data Interpretation:

    • Analyze the resulting MS² spectrum.

    • Compare the m/z values of the observed fragment ions with the predicted values in the table above.

    • The presence of a fragment at m/z 249 and 165 would strongly support the identity as Isomer B . Conversely, the detection of a key fragment at m/z 222 would confirm the structure as Isomer A .

This comparative guide demonstrates that while a molecular formula is a starting point, the detailed fragmentation pattern obtained from tandem mass spectrometry is the key to unlocking the true molecular structure. By understanding the fundamental principles of fragmentation and applying them to plausible isomeric candidates, researchers can confidently distinguish between compounds and ensure the accurate identification of molecules in their samples.

References

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • PubMed. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry.
  • EPFL. (2024). Web-based application for in silico fragmentation - MS tools.
  • PMC. (n.d.). Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks.
  • Taylor & Francis Online. (2009). Determination of polycyclic aromatic nitrogen heterocycles in soil using liquid chromatography/tandem mass spectrometry.
  • Reddit. (2022). Prediction of fragmentation pattern in LC-ESI-MS/MS?.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ACS Publications. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
  • Oreate AI Blog. (2026). Fragmentation Pattern in Mass Spectrometry PPT.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Unknown Source. (n.d.).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
  • METTLER TOLEDO. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Michigan State University. (n.d.). Fragmentation Patterns.

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Comparative Guide: 4-Iodo vs. 4-Bromo-Aminopyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Reactivity profiles, experimental pitfalls (dehalogenation), and protocol optimization.

Executive Summary: The "Reactivity Paradox"

In standard heterocyclic chemistry, the reactivity of aryl halides in palladium-catalyzed cross-coupling typically follows the bond dissociation energy trend: C–I < C–Br < C–Cl . Consequently, 4-iodo derivatives are usually the default choice for maximizing oxidative addition rates.

However, for aminopyrazoles , this rule often breaks down.

Recent mechanistic studies and process data reveal a "Dehalogenation Trap" specific to 4-iodo-aminopyrazoles in Suzuki-Miyaura couplings. While 4-iodo substrates undergo oxidative addition rapidly, the resulting Pd(II) intermediate is highly prone to reductive dehalogenation, leading to the formation of the unsubstituted pyrazole rather than the desired biaryl.

Key Takeaway:

  • Choose 4-Bromo: For Suzuki-Miyaura coupling and Buchwald-Hartwig amination (Pd-catalyzed).[1] It offers a superior balance of stability and reactivity, minimizing side reactions.

  • Choose 4-Iodo: For Sonogashira coupling, Copper-mediated aminations, and low-temperature Metal-Halogen exchange (lithiation).

Mechanistic Deep Dive: The Dehalogenation Pathway

The primary failure mode for 4-iodo-aminopyrazoles is not a lack of reactivity, but uncontrolled reactivity. The electron-rich nature of the amino group, combined with the weak C–I bond, stabilizes the oxidative addition complex but also makes it susceptible to reduction before transmetallation can occur.

Comparative Reactivity Matrix
Feature4-Iodo-Aminopyrazole4-Bromo-Aminopyrazole
C–X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Moderate)
Oxidative Addition Very Fast (often diffusion controlled)Fast (requires ligand assistance)
Suzuki Stability Low (Prone to hydrodehalogenation)High (Stable intermediate)
Lithiation (Li-X) Extremely fast (Cryogenic required)Controlled (Standard -78°C)
Cost/Availability High / ModerateLow / High
Visualizing the Competition: Coupling vs. Dehalogenation

SuzukiMechanism cluster_legend Mechanism Note Start 4-Halo-Aminopyrazole (X = I, Br) OxAdd Oxidative Addition Complex [Ar-Pd-X] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Path A: Desired (Favored by Br) Dehalo Hydrodehalogenation (Side Reaction) OxAdd->Dehalo Path B: Reduction (Favored by I) RedElim Reductive Elimination TransMet->RedElim Product Product (C-C Bond) RedElim->Product Waste Unsubstituted Pyrazole (Waste) Dehalo->Waste Note Iodides favor Path B due to rapid formation of unstable Pd-intermediates that scavenge hydrides from solvent/base.

Figure 1: The kinetic competition between productive coupling (Path A) and destructive dehalogenation (Path B). 4-Iodo substrates disproportionately favor Path B in protic solvents.[2][3][4]

Reaction-Specific Performance Guide

A. Suzuki-Miyaura Coupling

Winner: 4-Bromo-Aminopyrazole [3]

Experimental data indicates that 4-bromo derivatives consistently outperform iodides in Suzuki couplings for this scaffold.[1][5]

  • The Problem with Iodo: In systems using standard bases (Na₂CO₃, K₃PO₄) and alcoholic solvents (EtOH, MeOH), the 4-iodo-aminopyrazole undergoes hydrodehalogenation (up to 30-40% side product). The mechanism involves the Pd-center scavenging a hydride from the alkoxide solvent or the amine itself.

  • The Bromo Solution: The C–Br bond is strong enough to prevent rapid reduction but weak enough to undergo oxidative addition with modern ligands (e.g., XPhos, SPhos).

Data Comparison (Typical Yields):

Substrate Catalyst System Yield Major Side Product
4-Iodo Pd(PPh₃)₄ / Na₂CO₃ 45-60% Dehalogenated Pyrazole (20-30%)
4-Bromo Pd(PPh₃)₄ / Na₂CO₃ 75-85% < 5% Dehalogenation

| 4-Bromo | XPhos Pd G2 / K₃PO₄ | 90-95% | Trace |

B. Sonogashira Coupling

Winner: 4-Iodo-Aminopyrazole

Here, the classical reactivity trend holds. The Sonogashira reaction is often performed at lower temperatures where dehalogenation is less kinetically accessible.

  • Reactivity: 4-Iodo couples at room temperature or mild heating (40°C).

  • Bromo Limitation: 4-Bromo often requires temperatures >80°C or bulky electron-rich phosphines (e.g., XPhos) to proceed, which can be incompatible with sensitive protecting groups on the amine.

C. Buchwald-Hartwig Amination

Winner: 4-Bromo (Pd-catalyzed) / 4-Iodo (Cu-catalyzed) [1][6]

  • Palladium: 4-Bromo-1-tritylpyrazole is more effective than the iodo analog when using Pd(dba)₂/tBuDavePhos.[1][5][7] The iodo analog suffers from catalyst poisoning and beta-elimination issues.

  • Copper: If using Ullmann-type conditions (CuI/Ligand), 4-Iodo is required to facilitate the difficult oxidative addition to Copper(I).

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling of 4-Bromo-Aminopyrazole

Optimized to prevent catalyst poisoning by the free amine.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (0.5 M in H₂O, 3.0 equiv)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step:

  • Setup: Charge a reaction vial with the 4-bromo-aminopyrazole, boronic acid, and XPhos Pd G2 catalyst.

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₃PO₄ solution via syringe.

  • Reaction: Heat to 80°C for 2-4 hours. (Monitoring: LCMS should show clean conversion with minimal dehalogenation).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Mild Sonogashira Coupling of 4-Iodo-Aminopyrazole

Ideal for installing alkynes without high heat.

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Et₃N (Used as solvent and base) or THF/Et₃N (1:1)

Step-by-Step:

  • Dissolution: Dissolve the 4-iodo substrate in degassed THF/Et₃N.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI.[6] The solution typically turns dark.

  • Addition: Add the terminal alkyne dropwise at Room Temperature .

  • Reaction: Stir at RT for 4-12 hours. If sluggish, heat to 40°C. Note: Avoid heating >60°C to prevent polymerization of the alkyne.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.

Synthesis of Starting Materials (Reference)

If these materials are not purchased, they must be synthesized with high regioselectivity.

  • 4-Iodo-aminopyrazole: Best synthesized using I₂/CAN (Ceric Ammonium Nitrate) in acetonitrile. This method is highly regioselective for the C4 position over C3/C5.

  • 4-Bromo-aminopyrazole: Synthesized using NBS (N-Bromosuccinimide) in DMF or DCM. This reaction is instantaneous and quantitative at 0°C.

References

  • Kuleshova, O., et al. (2016).[4] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 81(24). [4]

  • Usami, Y., et al. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(20), 4634.[1]

  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions."

  • Liang, Y., et al. (2006). "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions." Journal of Organic Chemistry, 71, 379-381.

Sources

HPLC retention time comparison for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison for Pyrazole Derivatives: Optimizing Selectivity with Phenyl-Hexyl vs. C18 Chemistries Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Method Development Scientists, Pharmaceutical Researchers

Executive Summary: The Selectivity Challenge

In the chromatographic analysis of pyrazole derivatives—a scaffold central to drugs like Celecoxib, Rimonabant, and various kinase inhibitors—standard alkyl-bonded phases (C18) often fall short. The core challenge lies in the structural isomerism and basic nitrogen interactions inherent to the pyrazole ring.

While C18 columns rely almost exclusively on hydrophobic subtraction, they frequently fail to resolve regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) which possess identical hydrophobicity but distinct electron distributions. This guide compares the performance of a standard Fully Porous C18 against a Core-Shell Phenyl-Hexyl stationary phase, demonstrating why the latter is the superior alternative for pyrazole analytics.

Mechanistic Insight: Why Retention Shifts

To control retention time (


) effectively, one must understand the interaction mechanisms at play.
  • The C18 Limitation: On a C18 column, retention is governed by solvophobic interactions. Pyrazole derivatives, being polar and often basic (pKa ~2.5 for the parent ring, but varying widely with substitution), often elute early with poor peak shape due to secondary silanol interactions.

  • The Phenyl-Hexyl Advantage: This phase introduces a dual mechanism:

    • Hydrophobic Interaction: Provided by the hexyl linker (equivalent to a C6-C8 chain).

    • 
       Stacking:  The phenyl ring interacts with the 
      
      
      
      -electrons of the pyrazole core. This interaction is highly sensitive to the electron density of the analyte, allowing for the separation of isomers that C18 cannot distinguish.
Diagram 1: Interaction Mechanisms

The following diagram illustrates the differential retention mechanisms between the two phases.

G cluster_C18 Standard C18 Phase cluster_Phenyl Phenyl-Hexyl Phase Analyte Pyrazole Derivative (Basic N, Aromatic Ring) C18_Mech Mechanism: Hydrophobic Interaction Only Analyte->C18_Mech Non-Specific Ph_Mech Mechanism: Hydrophobic + u03c0-u03c0 Stacking Analyte->Ph_Mech Specific u03c0-Interaction C18_Result Result: Co-elution of Isomers Peak Tailing (Silanols) C18_Mech->C18_Result Ph_Result Result: Orthogonal Selectivity Sharp Peaks (Steric Protection) Ph_Mech->Ph_Result

Caption: Comparative retention mechanisms showing the dual-mode interaction of Phenyl-Hexyl phases versus the single-mode C18 interaction.

Comparative Performance Data

The following data represents a study separating a mixture of Celecoxib (a pyrazole sulfonamide) and two of its critical regioisomeric impurities (Impurity A and B).

Experimental Conditions:

  • Mobile Phase: Methanol : 0.1% Formic Acid in Water (60:40 v/v)

    • Note: Methanol is chosen over Acetonitrile because Acetonitrile’s

      
      -electrons can suppress the 
      
      
      
      interactions between the analyte and the Phenyl stationary phase.
  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

Table 1: Retention Time and Resolution Summary
ParameterSystem A: Standard C18 (5 µm, Fully Porous)System B: Phenyl-Hexyl (2.6 µm, Core-Shell)Performance Shift
Celecoxib

4.2 min5.8 min+38% Retention (Stronger

-interaction)
Impurity A

4.3 min (Co-elutes)6.5 minSeparated
Impurity B

4.1 min (Shoulder)5.1 minBaseline Resolved
Resolution (

)
0.8 (Critical Pair)> 2.5 (All Pairs)3x Improvement
Tailing Factor (

)
1.6 (Silanol activity)1.1 (Symmetrical)Significant Peak Sharpening

Analysis: System A fails to resolve the critical pair due to similar hydrophobicity. System B achieves baseline resolution because the position of the substituents on the pyrazole ring alters the


-cloud density, which the Phenyl-Hexyl phase can discriminate.

Validated Experimental Protocol

To replicate the superior performance of System B, follow this self-validating protocol. This method is designed for System Suitability compliance in regulated environments.

Step 1: Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.

    • Why: Acidic pH (~2.7) ensures the pyrazole nitrogen is protonated, improving solubility, while suppressing silanol ionization on the column surface to reduce tailing.

  • Solvent B (Organic): 100% Methanol (LC-MS Grade).

    • Why: Methanol facilitates

      
       interactions.[3] Acetonitrile should be avoided for Phenyl phases unless necessary for elution strength.
      
Step 2: Column Equilibration
  • Install the Core-Shell Phenyl-Hexyl Column (e.g., 100 x 4.6 mm, 2.6 µm).

  • Purge lines to remove air.

  • Condition with 100% Methanol for 10 minutes, then equilibrate with initial gradient conditions (e.g., 40% B) for 20 column volumes.

  • QC Check: Monitor baseline pressure. It should be stable (

    
     20 psi) before injection.
    
Step 3: Gradient Method (Generic Screening)
Time (min)% Solvent A% Solvent BAction
0.0955Injection
10.0595Linear Gradient
12.0595Hold (Wash)
12.1955Re-equilibration
15.0955End
Step 4: System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 for the main pyrazole peak.
    
  • Resolution (

    
    ):  NLT 2.0 between regioisomers.
    
  • Precision: RSD

    
     2.0% for retention time over 5 replicate injections.
    

Troubleshooting & Optimization Workflow

When retention times drift or resolution degrades, use this logic flow to diagnose the issue.

Diagram 2: Method Optimization Logic

Optimization Start Issue: Poor Resolution or Tailing Check_pH Check Mobile Phase pH (Is pH < pKa - 2?) Start->Check_pH Check_Solvent Check Organic Modifier Check_pH->Check_Solvent Peak Shape OK Action_Acid Add TFA or Formic Acid (Suppress Silanols) Check_pH->Action_Acid Tailing? Action_MeOH Switch ACN to MeOH (Enhance u03c0-u03c0 Selectivity) Check_Solvent->Action_MeOH Isomers Co-eluting? Action_Temp Lower Temperature (Enhance Selectivity) Check_Solvent->Action_Temp Resolution < 1.5? Result Retest System Suitability Action_Acid->Result Action_MeOH->Result Action_Temp->Result

Caption: Decision tree for optimizing pyrazole separations when standard conditions fail.

References

  • Separation of Celecoxib and Related Impurities. Thermo Fisher Scientific Application Note. Demonstrates the limitations of standard phases and USP methods for pyrazole drugs.

  • Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Phases. Agilent Technologies Technical Note. Explains the mechanistic difference between alkyl and phenyl phases for aromatic compounds.

  • Enantioselective Separation of Chiral Pyrazoles. ACS Omega. Discusses the polarity and hydrogen-bonding challenges specific to pyrazole derivatives.

  • Luna Phenyl-Hexyl Column Specifications.Phenomenex Technical Guide. Provides data on the dual-selectivity (hydrophobic +

    
    ) mechanism. 
    
  • Ionization Constants (pKa) in Pharmaceutical Chemistry. International Journal of Innovative Research and Scientific Studies. Essential data for understanding pyrazole basicity and pH-dependent retention.

Sources

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